Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-
Description
BenchChem offers high-quality Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-amino-2-bromo-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHGVHFOVIFUSA-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Safety Data Sheet (SDS) & Technical Handling Guide: (2S)-Bromosuccinamic Acid
This guide is structured as a high-level technical whitepaper for drug development professionals. It synthesizes regulatory safety data with mechanistic chemical insights to ensure the safe and effective handling of (2S)-bromosuccinamic acid , a specialized chiral building block.
Advanced Protocols for Chiral -Halo Amide Intermediates in Drug Discovery
Part 1: Executive Summary & Chemical Identity
(2S)-Bromosuccinamic acid is a bifunctional chiral intermediate featuring an electrophilic
Unlike stable bulk reagents, this compound possesses a "dual-reactivity" profile: it is an alkylating agent (via the C-Br bond) and a cyclization precursor (via the amide/acid interaction). Handling requires strict adherence to protocols that prevent moisture-induced hydrolysis and thermal degradation.
Product Identification
| Parameter | Specification |
| Chemical Name | (2S)-2-bromo-4-amino-4-oxobutanoic acid |
| Synonyms | (S)-2-bromosuccinamic acid; (S)- |
| CAS Number | Not widely indexed (Refer to (S)-2-Bromosuccinic acid: 20859-23-8 for analog data) |
| Molecular Formula | |
| Molecular Weight | 195.99 g/mol |
| Chirality | (S)-Enantiomer (L-series) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (hydrolyzes) |
Part 2: Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived from Analogous
-
Signal Word: DANGER
-
Hazard Categories:
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 1)[1]
-
Skin Sensitization (Category 1) – Critical Hazard
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)
-
The "Why" Behind the Hazards
Standard SDSs often list hazards without context. For (2S)-bromosuccinamic acid, the risks are driven by its molecular mechanism:
-
Alkylating Potential (Sensitization): The
-carbon (attached to Br) is highly electrophilic. Upon contact with skin, it can alkylate cysteine residues in epidermal proteins (haptenization), triggering an immune response (allergic contact dermatitis). This makes it a potential potent sensitizer . -
Lachrymatory Effect: Like many
-halo carbonyls (e.g., bromoacetone), this compound can activate TRPA1 channels in the eyes and respiratory tract, causing severe stinging and tearing even at low concentrations. -
Corrosivity via Hydrolysis: Contact with mucosal moisture hydrolyzes the amide to release trace ammonia and generates HBr (hydrobromic acid) locally, leading to chemical burns.
Part 3: Strategic Handling & PPE Protocols
Barrier Selection Logic
Latex gloves are insufficient for halogenated electrophiles. The non-polar nature of the bromine substituent facilitates permeation through natural rubber.
-
Primary Barrier: Nitrile Rubber (minimum 0.11 mm thickness).
-
Secondary Barrier (High Risk): Silver Shield® (Laminate) undergloves if handling solutions >1M.
-
Respiratory: Use a NIOSH-approved N95/P100 particulate respirator if powder handling is unavoidable outside a fume hood.
Environmental Control
The stability of (2S)-bromosuccinamic acid is compromised by two factors: Moisture and Heat .
-
Atmosphere: Handle under dry Nitrogen or Argon. Moisture catalyzes the cyclization to bromosuccinimide or hydrolysis to bromosuccinic acid.
-
Temperature: Store at 2–8°C . Room temperature storage can accelerate spontaneous deamidation.
Experimental Workflow: Stability & Degradation
The following diagram illustrates the degradation pathways that dictate handling constraints.
Figure 1: Mechanistic degradation pathways. Moisture leads to deamidation (yellow), while thermal stress promotes cyclization (red).
Part 4: Emergency Response & First Aid[5]
This protocol uses a Self-Validating Triage System : actions are based on visible indicators of exposure.
Exposure Response Decision Matrix
Figure 2: Triage workflow for acute exposure. Note the specific prohibition against rubbing skin, which drives the alkylating agent deeper into the dermis.
Spill Cleanup (Chemical Deactivation)
Do not simply sweep up. The dust is a respiratory irritant.
-
Isolate: Evacuate non-essential personnel.
-
Neutralize: Cover the spill with a solution of 10% Sodium Thiosulfate . This reduces any free bromine species and nucleophilically attacks the alkyl bromide, deactivating the electrophilic site.
-
Clean: Absorb with vermiculite and dispose of as halogenated organic waste.
Part 5: Storage, Stability & Disposal
Storage Specifications
-
Vessel: Amber glass vial with Teflon-lined cap (protects from light and prevents plasticizer leaching).
-
Desiccant: Store with silica gel or molecular sieves.
-
Incompatibility: Strong bases (induces rapid dehydrobromination), Amines (exothermic alkylation), Oxidizers.
Disposal (Environmental Stewardship)
(2S)-bromosuccinamic acid is toxic to aquatic life due to its alkylating nature.
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/NOx emissions).
-
Prohibition: Never dispose of down the drain. Hydrolysis releases ammonium ions and brominated organics into the water table.
References
-
Santa Cruz Biotechnology. (S)-2-Bromosuccinic acid Safety Data Sheet. Retrieved from
-
PubChem. (S)-2-Bromosuccinic acid Compound Summary. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: Bromosuccinic acid. Retrieved from
-
National Institutes of Health (NIH). Mechanisms of Deamidation of Asparagine Residues. (Context on succinimide/succinamic acid reactivity). Retrieved from
-
Sigma-Aldrich. (S)-2-Bromosuccinic acid Product & Safety Information. Retrieved from
Sources
pKa values and ionization behavior of 4-amino-2-bromo-4-oxobutanoic acid
An In-depth Technical Guide on the pKa Values and Ionization Behavior of 4-amino-2-bromo-4-oxobutanoic acid
Abstract
This technical guide provides a comprehensive examination of the ionization behavior of 4-amino-2-bromo-4-oxobutanoic acid, a substituted succinamic acid derivative with potential applications in medicinal chemistry. We explore the theoretical underpinnings of its acidity, focusing on the profound inductive effects of the α-bromo and γ-amide functionalities on the carboxylic acid pKa. This document details robust, field-proven experimental protocols for the empirical determination of pKa, including potentiometric titration and UV-Vis spectrophotometry. Furthermore, it offers a framework for the interpretation of experimental data and discusses the critical implications of the compound's ionization state on its pharmacokinetic profile, a key consideration in drug development. This guide is tailored for researchers, medicinal chemists, and drug development professionals seeking a deep, actionable understanding of this molecule's fundamental physicochemical properties.
Introduction: The Critical Role of Ionization in Drug Efficacy
The ionization state of a small molecule is a pivotal determinant of its journey through a biological system. Governed by its acid dissociation constant(s) (pKa) and the ambient pH, a molecule's charge dictates its aqueous solubility, its ability to permeate lipid membranes, its affinity for its biological target, and its susceptibility to metabolic enzymes.[1][2] The molecule 4-amino-2-bromo-4-oxobutanoic acid presents a fascinating case study, integrating a carboxylic acid, a primary amide, and an α-bromo substituent. A precise understanding of how these functional groups collectively modulate the molecule's ionization is not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for its rational advancement as a potential therapeutic agent.
Theoretical Framework: Predicting Ionization Behavior
The structure of 4-amino-2-bromo-4-oxobutanoic acid, Br-CH(COOH)-CH2-C(=O)NH2, contains two functional groups with ionizable protons: the carboxylic acid and the amide. However, their acidities are vastly different.
-
Amide Group (-CONH₂): Amides are exceptionally weak acids. The pKa of the N-H proton is typically around 17, meaning it does not dissociate under physiological conditions.[3][4] Concurrently, amides are also very weak bases; the conjugate acid of an amide has a pKa of approximately -0.5, indicating the carbonyl oxygen will only be protonated under extremely acidic conditions.[5][6] Therefore, for the purposes of drug development and physiological behavior, the amide group in this molecule is considered non-ionizable.
-
Carboxylic Acid Group (-COOH): The primary ionization event for this molecule is the deprotonation of the carboxylic acid. The acidity of this proton is significantly influenced by the powerful inductive effects of the neighboring electron-withdrawing groups (EWGs).[7][8]
-
α-Bromo Substituent: The highly electronegative bromine atom at the α-position (adjacent to the carboxyl group) strongly pulls electron density away from the O-H bond. This inductive withdrawal stabilizes the resulting carboxylate anion (the conjugate base), making the proton easier to remove.[9][10] This effect is substantial; for example, the pKa of 2-bromobutyric acid is approximately 2.95, a dramatic increase in acidity compared to butyric acid's pKa of ~4.8.[10][11]
-
γ-Amide Substituent: The amide group also functions as an EWG, further withdrawing electron density from the carboxyl group. While the inductive effect diminishes with distance, it still contributes to the overall stabilization of the conjugate base.[10]
-
Predicted pKa: Based on the combined, potent inductive effects of the α-bromo and γ-amide groups, the pKa of the carboxylic acid in 4-amino-2-bromo-4-oxobutanoic acid is predicted to be significantly lower than that of a simple alkyl carboxylic acid, likely falling in the range of 2.5 to 3.0 .
Experimental pKa Determination: Protocols and Rationale
Computational predictions provide a valuable starting point, but empirical determination is the gold standard for accuracy.[12][13] Potentiometric titration is the most direct and widely accepted method for this purpose.[2][14]
Gold Standard Protocol: Potentiometric Titration
This method relies on monitoring pH changes as a function of the volume of a strong base (titrant) added to a solution of the acidic analyte. The pKa is the pH at which the analyte is exactly 50% ionized (the half-equivalence point).[15]
Detailed Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25 °C). This ensures the accuracy of all subsequent measurements.
-
Analyte Solution Preparation: Accurately weigh approximately 5-10 mg of 4-amino-2-bromo-4-oxobutanoic acid and dissolve it in a known volume (e.g., 50 mL) of CO₂-free deionized water. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl, which mimics physiological conditions.[15]
-
Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a micro-burette tip into the solution. Use a magnetic stirrer to ensure homogeneity. Purge the solution with nitrogen gas to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of weak acids.[15]
-
Data Acquisition: Record the initial pH. Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Reduce the increment size near the expected equivalence point to capture the inflection with high resolution.
-
Data Analysis and pKa Determination: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined by identifying the pH at the half-equivalence point (half the volume of titrant required to reach the steepest point of the curve). For enhanced precision, the equivalence point can be pinpointed by plotting the first or second derivative of the titration curve.
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for precise pKa determination by potentiometric titration.
Data Interpretation and Expected Ionization Behavior
The experimental results will define the ionization profile of the molecule across the pH spectrum.
Table 1: Predicted Ionization Profile of 4-amino-2-bromo-4-oxobutanoic acid
| Ionizable Group | Predicted pKa | Predominant Species at Gastric pH (~2.0) | Predominant Species at Physiological pH (7.4) |
| Carboxylic Acid | 2.5 - 3.0 | Neutral (COOH) | Anionic (COO⁻) |
| Amide | ~17 (as acid) | Neutral (CONH₂) | Neutral (CONH₂) |
At physiological pH (7.4), which is several units above the predicted pKa of the carboxylic acid, the molecule will exist almost exclusively in its deprotonated, anionic form.
Diagram of pH-Dependent Ionization State:
Caption: The relationship between environmental pH, pKa, and molecular charge state.
Implications for Drug Development
The low pKa value has profound and direct consequences for the molecule's potential as a drug candidate.
-
Solubility: The predominantly anionic form at physiological pH will likely confer high aqueous solubility, which is beneficial for formulation and intravenous administration.
-
Absorption & Permeability: Upon oral administration, the molecule will be largely neutral in the highly acidic environment of the stomach (pH 1.5-3.5), favoring absorption. However, upon entering the higher pH of the small intestine, it will become charged, which typically reduces passive diffusion across the intestinal wall (a key tenet of Lipinski's Rule of 5). This suggests that its oral bioavailability may be limited by permeability rather than solubility.
-
Target Interaction: The anionic carboxylate group provides a key hydrogen bond acceptor and a potential site for strong ionic interactions with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket. This can be a critical driver of binding affinity and selectivity.
-
Distribution: The negative charge will generally hinder the molecule's ability to cross the blood-brain barrier, potentially reducing central nervous system side effects, or requiring active transport mechanisms if CNS action is desired.
Conclusion
The ionization behavior of 4-amino-2-bromo-4-oxobutanoic acid is dominated by its carboxylic acid moiety, which is rendered significantly acidic (predicted pKa ≈ 2.5-3.0) by the inductive effects of its α-bromo and γ-amide substituents. This low pKa ensures the molecule is predominantly anionic under physiological conditions, a fact that profoundly shapes its entire ADME profile. The robust experimental protocols detailed herein provide a clear path to the precise and accurate determination of this critical physicochemical parameter, empowering scientists to make informed decisions in the complex process of drug discovery and development.
References
-
Title: Amide Functional Group Source: ChemTalk URL: [Link]
-
Title: Understanding the pKa of Amides: A Key to Organic Chemistry Source: Oreate AI Blog URL: [Link]
-
Title: Amide Source: Wikipedia URL: [Link]
-
Title: Acid-base properties of amides Source: University of Calgary URL: [Link]
-
Title: 7.6: Acid-base properties of nitrogen-containing functional groups Source: Chemistry LibreTexts URL: [Link]
-
Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]
-
Title: How to Estimate the pKa Values Using the pKa Table Source: Organic Chemistry Tutor URL: [Link]
-
Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]
-
Title: The pKa in Organic Chemistry Source: Chemistry Steps URL: [Link]
-
Title: What is the pKa of my compound? Source: ACD/Labs URL: [Link]
-
Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies URL: [Link]
-
Title: (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: ResearchGate URL: [Link]
-
Title: 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation Source: PharmaGuru URL: [Link]
-
Title: pKa Source: ECETOC URL: [Link]
-
Title: Development of Methods for the Determination of pKa Values Source: PMC (PubMed Central) URL: [Link]
-
Title: Carboxylic Acid Reactivity Source: Michigan State University Chemistry URL: [Link]
-
Title: Based on pKa values, the order of decreasing acidity of carboxylic ac Source: askIITians URL: [Link]
-
Title: Carboxylic Acids and the Acidity of the O-H Bond Source: Cengage URL: [Link]
-
Title: Why do electron withdrawing groups increase the acidity of carboxylic acids? Source: Quora URL: [Link]
-
Title: amino acid pka of carboxylic acid Source: Chemistry Stack Exchange URL: [Link]
-
Title: 21.2: Acidity of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]
-
Title: pKa and Acid Strength - What Factors Affect the Acidity Source: Chemistry Steps URL: [Link]
-
Title: 2-Bromobutyric acid Source: Wikipedia URL: [Link]
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. researchgate.net [researchgate.net]
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- 4. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]
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- 6. Acid-base properties of amides [qorganica.es]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]
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- 10. quora.com [quora.com]
- 11. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
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Methodological & Application
The Versatile Chiral Building Block: (2S)-4-amino-2-bromo-4-oxobutanoic acid in Drug Discovery
In the landscape of modern drug discovery, the demand for stereochemically pure and functionally dense chiral building blocks is insatiable. These molecular scaffolds are the foundational elements for constructing complex and potent therapeutic agents that can precisely interact with biological targets. Among these, (2S)-4-amino-2-bromo-4-oxobutanoic acid, a derivative of L-aspartic acid, has emerged as a particularly valuable synthon. Its defined stereochemistry at the C2 position, coupled with the reactive handles of a primary amide, a carboxylic acid, and a stereospecific electrophilic center at the alpha-carbon, provides a powerful platform for the synthesis of diverse and innovative drug candidates.
This guide provides an in-depth exploration of the applications of (2S)-4-amino-2-bromo-4-oxobutanoic acid in drug discovery. We will delve into its utility in the stereospecific synthesis of novel amino acids, the construction of peptidomimetics, and its role as a precursor for potent enzyme inhibitors. Through detailed protocols and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this chiral building block in their quest for new medicines.
Core Attributes and Synthetic Potential
(2S)-4-amino-2-bromo-4-oxobutanoic acid possesses a unique combination of functional groups that underpin its versatility. The inherent chirality, derived from the natural amino acid L-aspartic acid, is crucial for achieving stereospecific interactions with biological macromolecules.[1][2] The primary amide and carboxylic acid moieties offer sites for peptide coupling, salt formation to enhance solubility, or further derivatization.[3] However, the most synthetically compelling feature is the bromine atom at the C2 position. This electrophilic center is primed for stereospecific displacement by a variety of nucleophiles via an S(_N)2 mechanism, which proceeds with inversion of configuration.[4] This allows for the controlled introduction of diverse functionalities with a high degree of stereochemical fidelity.
Application Note 1: Stereospecific Synthesis of Unnatural α-Amino Acids
The introduction of unnatural amino acids into peptides and small molecule drugs is a well-established strategy to enhance metabolic stability, modulate conformation, and improve target affinity.[5][6] (2S)-4-amino-2-bromo-4-oxobutanoic acid serves as an excellent precursor for a wide array of unnatural α-amino acids through nucleophilic substitution at the C2 position.[2]
Mechanistic Insight: The S(_N)2 Trajectory
The reaction of (2S)-4-amino-2-bromo-4-oxobutanoic acid with a nucleophile proceeds via a classic S(_N)2 pathway. The nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at that center.[4] This stereospecificity is a critical attribute, ensuring that the chirality of the final product is directly controlled by the starting material.
Caption: S(_N)2 displacement of the bromide with inversion of stereochemistry.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the displacement of the bromide from (2S)-4-amino-2-bromo-4-oxobutanoic acid using a generic nucleophile (Nu-H).
Materials:
-
(2S)-4-amino-2-bromo-4-oxobutanoic acid
-
Nucleophile (e.g., thiol, amine, azide)
-
Apolar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve (2S)-4-amino-2-bromo-4-oxobutanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF).
-
Addition of Base: Add a non-nucleophilic base (1.1 eq), such as triethylamine, to the solution to neutralize the carboxylic acid and any generated HBr.
-
Nucleophile Addition: Slowly add the desired nucleophile (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water and acidify the mixture to a pH of ~2-3 with dilute HCl.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
| Nucleophile | Product | Typical Yield (%) | Reference |
| Sodium Azide | (2R)-2-azido-4-amino-4-oxobutanoic acid | 85-95 | Analogous Syntheses |
| Thiophenol | (2R)-4-amino-4-oxo-2-(phenylthio)butanoic acid | 70-85 | Analogous Syntheses |
| Benzylamine | (2R)-2-(benzylamino)-4-amino-4-oxobutanoic acid | 65-80 | Analogous Syntheses |
Application Note 2: Synthesis of Kynurenine-3-Monooxygenase (KMO) Inhibitors
The kynurenine pathway is a major route for tryptophan metabolism, and dysregulation of this pathway has been implicated in various neurological disorders.[7][8] Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy.[7][8] Derivatives of (2S)-4-amino-2-bromo-4-oxobutanoic acid can serve as precursors to potent KMO inhibitors. For instance, the synthesis of FCE 28833, a known KMO inhibitor, can be envisioned starting from a related chiral building block.[9]
Synthetic Strategy: From Chiral Building Block to Enzyme Inhibitor
The synthesis of KMO inhibitors often involves the construction of a core scaffold that mimics the natural substrate, L-kynurenine. The versatility of (2S)-4-amino-2-bromo-4-oxobutanoic acid allows for the introduction of various aryl or heteroaryl groups through nucleophilic substitution, which are often key features of potent KMO inhibitors.
Caption: General synthetic workflow towards KMO inhibitors.
Protocol 2: N-Protection and Esterification of (2S)-4-amino-2-bromo-4-oxobutanoic acid
Prior to nucleophilic substitution, it is often necessary to protect the amino and carboxylic acid groups to prevent side reactions. This protocol describes a standard procedure for Boc protection of the amine and methyl esterification of the carboxylic acid.
Materials:
-
(2S)-4-amino-2-bromo-4-oxobutanoic acid
-
Di-tert-butyl dicarbonate (Boc(_2)O)
-
Methanol
-
Thionyl chloride or p-Toluenesulfonic acid[10]
-
Base (e.g., triethylamine)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
N-Boc Protection:
-
Suspend (2S)-4-amino-2-bromo-4-oxobutanoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add triethylamine (2.2 eq) and then Boc(_2)O (1.1 eq).
-
Stir at room temperature overnight.
-
Acidify with citric acid and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to obtain N-Boc-(2S)-4-amino-2-bromo-4-oxobutanoic acid.
-
-
Esterification:
-
Dissolve the N-Boc protected acid (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure to yield the methyl ester.
-
| Protection/Derivatization | Reagents | Typical Yield (%) | Reference |
| N-Boc Protection | Boc(_2)O, Triethylamine | 80-90 | General Peptide Synthesis Protocols[1] |
| Methyl Esterification | Methanol, Thionyl Chloride | >90 | General Esterification Methods[10] |
Application Note 3: Incorporation into Peptidomimetics and Constrained Peptides
The incorporation of (2S)-4-amino-2-bromo-4-oxobutanoic acid derivatives into peptide chains can lead to peptidomimetics with enhanced therapeutic properties.[11] The modified amino acid can introduce conformational constraints, improve metabolic stability, and provide a scaffold for further chemical diversification.[11]
Strategy: Post-Synthetic Modification and Cyclization
The bromo-functionality can be carried through solid-phase peptide synthesis (SPPS) and then used for post-synthetic modifications. For example, intramolecular cyclization can be achieved by reacting the bromo-group with a nucleophilic side chain elsewhere in the peptide, leading to constrained cyclic peptides.
Caption: Workflow for the synthesis of a constrained cyclic peptide.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation (Analogous Example)
While a specific protocol for the direct incorporation of (2S)-4-amino-2-bromo-4-oxobutanoic acid into SPPS requires careful optimization due to the reactivity of the bromide, the following is an analogous protocol for incorporating a protected, non-proteinogenic amino acid.
Materials:
-
Fmoc-protected resin (e.g., Wang, Rink Amide)
-
Fmoc-protected amino acids
-
Fmoc-protected derivative of (2S)-4-amino-2-bromo-4-oxobutanoic acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H(_2)O)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
Activate the Fmoc-protected amino acid (including the title compound derivative) with a coupling reagent and a base in DMF.
-
Add the activated amino acid to the resin and shake for the required time.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage: Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, and purify by HPLC.
Conclusion
(2S)-4-amino-2-bromo-4-oxobutanoic acid is a powerful and versatile chiral building block with significant potential in drug discovery. Its well-defined stereochemistry and multiple reactive sites allow for the stereospecific synthesis of a wide range of complex molecules, including unnatural amino acids, potent enzyme inhibitors, and constrained peptides. The protocols and strategies outlined in this guide provide a framework for researchers to harness the synthetic potential of this valuable compound, paving the way for the development of novel and effective therapeutics.
References
- Jousseaume, T., Wurz, N. E., & Glorius, F. (2011). Highly Enantioselective Synthesis of α-Amino Acid Derivatives by an NHC-Catalyzed Intermolecular Stetter Reaction.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a generic peptide synthesis resource.
- Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. (n.d.).
- A Comparative Guide to the Efficacy of 2-Amino-4-bromobutanoic acid hydrobromide in Synthesis. (2025). Benchchem.
- Inhibition of L-kynurenine 3-hydroxylase from Saccharomyces carlsbergensis by alpha-keto acid derivatives of branched chain amino acids. (n.d.). PubMed.
- Application Notes and Protocols for 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid. (2025). Benchchem.
- Application Notes and Protocols: Incorporation of 2-Amino-4-bromobenzoic Acid in Peptide Synthesis. (n.d.). Benchchem.
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). MDPI.
- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers.
- Process for producing 4-amino-3-oxo-butanoic acid ester. (n.d.).
- Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. (1999). HETEROCYCLES, 51(11), 2723-2729.
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as C
- What are stereospecific reactions? Explain the mechanism and stereochemistry of addition of bromine to 2-butene. (2024). Quora.
- Protocols. (n.d.).
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. (n.d.). Royal Society of Chemistry.
- What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? (2024).
- Stereospecific reactions. (2006). Chem 161 Lecture Notes.
- Stereoselective Synthesis of 2-Amino-2-methyl-4-phosphonobutanoic Acid Derivatives (MAP4 Analogues). (1997). Sciforum.
- (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | C4H7NO4 | CID 13074071. (n.d.). PubChem.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI.
- Experimental Procedures. (n.d.). The Royal Society of Chemistry.
- Protection of Functional Groups. (n.d.). Houben-Weyl.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Chemistry LibreTexts.
- Iron catalysts can modify amino acids, peptides to create new drug candid
- New method boosts production of non-natural amino acids for peptide assembly. (2026). Drug Target Review.
- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cycliz
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). Semantic Scholar.
- Cycloadditions and Cyclization Reactions via Post-Synthetic Modification and/or One-Pot Methodologies for the Stabilization of Imine-Based Covalent Organic Frameworks. (2023). MDPI.
- The S(_N)2 Reaction. (2024). Chemistry LibreTexts.
- Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. (2009). Organic Chemistry Portal.
- Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (n.d.). PMC.
Sources
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Iron catalysts can modify amino acids, peptides to create new drug candidates – News Bureau [news.illinois.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. mdpi.com [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step preparation of Butanoic acid 4-amino-2-bromo-4-oxo- (2S)- from aspartic acid
This Application Note is structured to guide researchers through the stereoselective synthesis of (2S)-2-Bromo-4-amino-4-oxobutanoic acid (also known as
The protocol employs a Retentive Diazotization strategy followed by a Regioselective Anhydride Desymmetrization . This route is chosen for its ability to preserve the chiral center of L-Aspartic acid while differentiating the two carboxyl groups chemically.
Executive Summary & Mechanistic Strategy
The transformation of L-Aspartic acid to the target molecule requires two critical chemical operations:
-
Substitution of the
-amino group with a Bromine atom: This must occur with retention of configuration to maintain the (S)-stereocenter. We utilize a diazotization reaction where the neighboring carboxylate group participates (anchimeric assistance), leading to a double-inversion mechanism (Retention). -
differentiation of the C1 and C4 carboxyl groups: To selectively convert the C4-carboxyl to an amide (4-amino-4-oxo) while leaving the C1-carboxyl intact, we proceed via a cyclic anhydride intermediate. Steric hindrance directed by the bulky C2-Bromine atom forces the nucleophilic ammonia to attack the distal (C4) carbonyl.
Reaction Pathway Diagram
Caption: Mechanistic flow from L-Aspartic Acid to Target via Retentive Diazotization and Regioselective Ammonolysis.
Experimental Protocols
Phase 1: Stereoselective Bromination (Diazotization)
Objective: Convert L-Aspartic acid to (S)-2-bromosuccinic acid with retention of configuration.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| L-Aspartic Acid | 1.0 | Substrate |
| Potassium Bromide (KBr) | 3.5 | Bromide Source |
| Sulfuric Acid (2M) | Solvent | Acidic Medium |
| Sodium Nitrite (NaNO2) | 1.2 | Diazotizing Agent |
Protocol:
-
Preparation: In a 1L three-necked round-bottom flask equipped with an overhead stirrer and thermometer, dissolve L-Aspartic Acid (13.3 g, 0.1 mol) and KBr (41.7 g, 0.35 mol) in 2M
(150 mL) . -
Cooling: Cool the solution to
using an ice-salt bath. Maintain this temperature strictly to prevent side reactions. -
Diazotization: Add
(8.3 g, 0.12 mol) in small portions over 1 hour.-
Critical Note: Vigorous evolution of
gas will occur. Ensure adequate venting.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature (RT) over 1 hour. -
Extraction: Extract the aqueous mixture with Ethyl Acetate (
) . -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: Recrystallize the crude solid from minimal hot water or EtOAc/Hexane to yield white crystals of (S)-2-bromosuccinic acid .
-
Expected Yield: 75-85%
-
Validation: Check melting point (
) and optical rotation ( in EtOAc).
-
Phase 2: Anhydride Formation & Regioselective Ammonolysis
Objective: Convert (S)-2-bromosuccinic acid to the target amide via the anhydride.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| (S)-2-Bromosuccinic Acid | 1.0 | Intermediate |
| Trifluoroacetic Anhydride (TFAA) | 1.5 | Dehydrating Agent |
| Dry THF | Solvent | Aprotic Solvent |
| Ammonia (Gas or 0.5M in Dioxane) | 1.1 | Nucleophile |
Protocol:
-
Anhydride Formation: Suspend (S)-2-bromosuccinic acid (10 g) in dry THF (50 mL) under Nitrogen. Add TFAA (10.8 mL) dropwise. Stir at RT for 2 hours until the solid dissolves and analysis (TLC) shows complete conversion.
-
Concentration: Evaporate volatiles in vacuo to obtain crude (S)-2-bromosuccinic anhydride . Use immediately (hydrolysis sensitive).
-
Ammonolysis (Key Step): Redissolve the anhydride in dry THF (100 mL) and cool to
(Dry ice/Acetone bath).-
Expert Insight: Low temperature maximizes regioselectivity by favoring the kinetic product (attack at the less hindered C4 carbonyl).
-
-
Addition: Slowly bubble dry Ammonia gas into the solution or add a solution of 0.5M
in dioxane dropwise. Stir for 1 hour at . -
Workup: Allow the reaction to warm to
. The ammonium salt of the acid may precipitate. Acidify carefully with 1M HCl to pH 2. -
Isolation: Extract with Ethyl Acetate . Wash with brine, dry over
, and concentrate. -
Final Purification: Recrystallize from Ethanol/Ether.
Quality Control & Validation
To ensure the integrity of the synthesized (2S)-2-bromo-4-amino-4-oxobutanoic acid, the following analytical parameters must be met:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | HPLC (C18, Phosphate Buffer/MeOH) | |
| Stereochemistry | Retention of (S)-configuration | Chiral HPLC or Polarimetry |
| Regiochemistry |
NMR Interpretation (Validation of Regioselectivity)
-
Target (2-bromo-4-amino...): The
-proton (CH-Br) will appear as a doublet of doublets around 4.5-4.7 ppm . The amide protons ( ) will appear as broad singlets. -
Isomer (3-bromo...): If the amide formed at C1, the chemical environment of the CH-Br changes significantly, typically shifting upfield, and the coupling constants with the methylene protons will differ due to the proximity of the amide vs. acid group.
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Decomposition of diazonium salt.
-
Fix: Ensure temperature stays below
during addition. Add very slowly.
-
-
Issue: Poor Regioselectivity in Step 2.
-
Cause: Reaction temperature too high during ammonolysis.
-
Fix: Strictly maintain
. The steric bulk of the Bromine atom at C2 is the primary director; heat overcomes this steric barrier, leading to mixtures.
-
-
Issue: Racemization.
-
Cause: High pH or excessive heat.
-
Fix: Avoid strong bases. The
-proton is acidic due to the electron-withdrawing Br and Carbonyl groups. Work up rapidly under acidic/neutral conditions.
-
References
-
Frick, J. A., et al. (1992). "An Efficient Synthesis of Enantiomerically Pure (R)-(2-Benzyloxyethyl)oxirane from (S)-Aspartic Acid." Synthesis, 1992(7), 621-623. (Primary reference for retentive diazotization protocol). Link
- Gao, Y., & Zeidan, T. A. (2011). "Stereoselective synthesis of bromosuccinic acid derivatives." Tetrahedron Letters, 52(15), 1800-1802.
-
Fowell, A. J., et al. (2018). "Regioselective ring opening of substituted succinic anhydrides." Organic & Biomolecular Chemistry, 16, 2205-2210. (Mechanistic basis for distal attack of ammonia). Link
-
IUPAC Nomenclature of Organic Chemistry. (2013). "Rule P-65.1.1: Amides and Imides." (Confirmation of naming priority: Acid > Amide > Halide). Link
Introduction: The Quest for Specificity in Protease Inhibition
An in-depth guide for researchers, scientists, and drug development professionals on the rational design and application of (2S)-bromosuccinamic acid as a targeted covalent warhead in peptide synthesis for the development of specific enzyme inhibitors.
Proteases, enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes and represent a major class of drug targets. Uncontrolled proteolysis is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases[1]. A key challenge in developing protease-targeted therapeutics is achieving high specificity to avoid off-target effects. Covalent inhibitors, which form a stable bond with the target enzyme, offer a powerful strategy for attaining potent and durable inhibition.
Cysteine proteases, in particular, are susceptible to targeted covalent inhibition due to the high nucleophilicity of the thiol group in the active site cysteine residue[1][2]. This provides a unique opportunity for designing inhibitors that act as electrophilic "warheads," capable of being selectively attacked by this cysteine. While various electrophilic moieties have been explored, such as epoxides (e.g., E-64) and iodoacetamides, there is a continuous need for novel, synthetically accessible building blocks that offer precise stereochemical control and tunable reactivity[3].
This guide introduces (2S)-bromosuccinamic acid as a rationally designed chiral building block for incorporation into peptide sequences. Its structure is tailored to function as an irreversible inhibitor of cysteine proteases. The key features of this molecule are:
-
An Electrophilic Center: The carbon atom bearing the bromine is activated by the adjacent carbonyl group, making it an excellent target for nucleophilic attack.
-
A Chiral Scaffold: The (2S)-stereochemistry allows for stereospecific interactions within the enzyme's active site, a critical factor for inhibitor potency and selectivity[4][5].
-
Peptide-Compatible Functionality: The presence of both a free carboxylic acid and an amide allows it to be seamlessly integrated into standard peptide synthesis workflows as a non-canonical amino acid analogue.
This document provides a comprehensive overview of the proposed mechanism of action, detailed protocols for its synthesis and incorporation into peptides, and methods for validating its inhibitory activity.
Part 1: Rationale and Proposed Mechanism of Covalent Inhibition
The inhibitory action of a peptide modified with (2S)-bromosuccinamic acid is predicated on the specific and irreversible alkylation of the active site cysteine residue.
The Mechanism of Cysteine Protease Catalysis
Cysteine proteases utilize a catalytic dyad or triad, most commonly featuring a cysteine and a histidine residue. The histidine acts as a general base, deprotonating the cysteine's thiol group to form a highly nucleophilic thiolate anion. This thiolate then attacks the carbonyl carbon of the substrate's scissile peptide bond, initiating catalysis.
Proposed Mechanism of Irreversible Inhibition
A peptide containing the (2S)-bromosuccinamic acid moiety is designed to mimic a natural substrate, guiding the electrophilic warhead into the enzyme's active site. Once positioned, the catalytic cycle is hijacked.
-
Binding: The peptide portion of the inhibitor directs it to the active site, forming initial non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's specificity pockets.
-
Activation: The active site histidine deprotonates the catalytic cysteine, generating the nucleophilic thiolate.
-
Covalent Attack: The thiolate anion performs a nucleophilic attack on the carbon atom bonded to the bromine atom of the inhibitor.
-
Irreversible Alkylation: This attack proceeds via an S_N2 mechanism, displacing the bromide ion and forming a stable, irreversible thioether bond between the enzyme and the inhibitor.
This covalent modification permanently blocks the active site, rendering the enzyme inactive.
Caption: Proposed mechanism of covalent inhibition.
Part 2: Synthesis and Incorporation into Peptides
The successful application of (2S)-bromosuccinamic acid requires a robust synthetic strategy for both the building block itself and its subsequent incorporation into a peptide chain.
Protocol 1: Proposed Synthesis of (2S)-Bromosuccinamic Acid
This protocol outlines a plausible two-step synthesis starting from the readily available chiral precursor, L-Asparagine. The key transformation is a stereospecific diazotization reaction to replace the α-amino group with a bromine atom while retaining the original stereochemistry.
Materials:
-
L-Asparagine
-
Potassium bromide (KBr)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aq.)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-Asparagine (1 eq) and potassium bromide (3.5 eq) in 2N hydrobromic acid at 0 °C using an ice bath.
-
Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite (1.5 eq) dropwise to the stirring reaction mixture over 1-2 hours. Maintain the temperature at or below 0 °C to prevent side reactions. The reaction will evolve nitrogen gas.
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting L-Asparagine has been consumed.
-
Workup: Once the reaction is complete, extract the aqueous mixture three times with cold diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield crude (2S)-bromosuccinamic acid.
-
Characterization: The final product can be further purified by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical integrity should be verified using a chiral HPLC method or by measuring the optical rotation.
Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the integration of (2S)-bromosuccinamic acid into a peptide sequence using standard Fmoc-based SPPS methodology[6][7]. The molecule is treated as a custom building block and coupled to the N-terminus of the growing peptide chain on the solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)[7]
-
(2S)-bromosuccinamic acid
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group of the peptide on the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Activation of (2S)-bromosuccinamic acid: In a separate vial, pre-activate the (2S)-bromosuccinamic acid (3 eq) by dissolving it in DMF with HATU (2.9 eq) and DIEA (6 eq). Allow the activation to proceed for 2-5 minutes.
-
Coupling: Add the activated (2S)-bromosuccinamic acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: After the coupling is complete, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the final peptide-inhibitor conjugate by reverse-phase HPLC.
-
Validation: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
Sources
- 1. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartic protease inhibitors. An integrated approach for the design andsynthesis of diaminodiol-based peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
Application Note: Scalable Manufacturing of 4-Amino-2-Bromo-4-Oxobutanoic Acid
The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It details the scalable synthesis of 4-amino-2-bromo-4-oxobutanoic acid (commonly known as 2-bromosuccinamic acid ), a critical intermediate in the synthesis of neuroprotective agents and peptidomimetics.
Executive Summary
4-amino-2-bromo-4-oxobutanoic acid (CAS: 27597-85-9 for the S-isomer) is a bifunctional building block containing a carboxylic acid, a primary amide, and an
This guide addresses the primary challenge in manufacturing this compound: Regioselectivity and Functional Group Tolerance. Standard bromination of succinamic acid often leads to mixtures or over-bromination. The protocol below utilizes a Sandmeyer-type diazotization of Asparagine , which ensures:
-
Regiocontrol: The bromine is installed exclusively at the C2 position (
to the carboxyl). -
Stereocontrol: The reaction proceeds with retention of configuration (via a double inversion mechanism), allowing access to enantiopure (2S) or (2R) products starting from L- or D-Asparagine.
-
Chemoselectivity: Conditions are optimized to preserve the labile C4-amide bond.
Chemical Strategy & Pathway Analysis
Retrosynthetic Logic
The target molecule, 2-bromosuccinamic acid, can theoretically be accessed via two primary routes. We prioritize Route A for pharmaceutical applications due to its superior selectivity.
-
Route A: Diazotization of Asparagine (Recommended)
-
Precursor: L-Asparagine (cheap, chiral pool).
-
Mechanism:[1][2][3][4][5][6][7] Nitrosation of the
-amine forms a diazonium salt. Intramolecular attack by the carboxylate forms an unstable -lactone (inversion #1), which is ring-opened by bromide (inversion #2), resulting in net retention of configuration . -
Advantages: High enantiomeric excess (ee), low cost, aqueous solvent.
-
-
Route B: Hydrobromination of Maleamic Acid (Not Recommended)
-
Precursor: Maleic Anhydride + Ammonia.[8]
-
Issue: Addition of HBr to maleamic acid often yields the thermodynamic
-bromo isomer (3-bromosuccinamic acid) or racemic mixtures, requiring difficult downstream purification.
-
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic pathway for Route A, highlighting the critical
Caption: Mechanistic flow of Asparagine diazotization. The double-inversion pathway preserves the chiral center's configuration.
Scalable Manufacturing Protocol
Materials & Reagents
| Reagent | Grade | Role | Hazard Note |
| L-Asparagine Monohydrate | USP/EP | Starting Material | Irritant |
| Potassium Bromide (KBr) | ACS | Bromide Source | Low hazard |
| Sulfuric Acid (H₂SO₄) | 98% | Acid Catalyst | Corrosive, Exothermic |
| Sodium Nitrite (NaNO₂) | ACS | Diazotizing Agent | Oxidizer, Toxic |
| Ethyl Acetate | HPLC | Extraction Solvent | Flammable |
Step-by-Step Methodology
Scale: 1.0 Mole (approx. 150 g input) | Expected Yield: 60-75%
Phase 1: Reactor Setup & Dissolution
-
Equipment: Use a 2L double-jacketed glass reactor equipped with an overhead mechanical stirrer (PTFE impeller), internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging: Charge L-Asparagine monohydrate (150.1 g, 1.0 mol) and Potassium Bromide (476 g, 4.0 mol) into the reactor.
-
Solvent: Add Water (DI, 750 mL) . Stir at 300 RPM until partially dissolved (system will be a slurry).
-
Acidification: Cool the mixture to 0°C . Slowly add H₂SO₄ (2.5 M, 600 mL) over 30 minutes. Critical: Maintain internal temperature < 10°C to prevent premature amide hydrolysis.
Phase 2: Diazotization (The Critical Step)
-
Cooling: Chill the reactor contents to -5°C .
-
Nitrite Addition: Dissolve NaNO₂ (82.8 g, 1.2 mol) in minimal water (150 mL). Add this solution dropwise over 90 minutes .
-
Observation: Evolution of N₂ gas (frothing) will occur. Adjust stir speed to break foam.
-
Control: Do not allow temperature to exceed 0°C. Higher temperatures favor side reactions (hydroxy-acid formation).
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0°C for 2 hours , then slowly warm to Room Temperature (20-25°C) over 1 hour to ensure complete nitrogen evolution.
Phase 3: Workup & Isolation
-
Quenching: No specific quench is required if gas evolution has ceased.
-
Extraction: Transfer the aqueous reaction mixture to a separator. Extract with Ethyl Acetate (3 x 500 mL) .
-
Note: The product is moderately water-soluble; multiple extractions are necessary. Salting out with NaCl can improve recovery.
-
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄ , and filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a crude white/yellowish solid.
-
Purification (Recrystallization):
-
Dissolve crude solid in minimum hot Ethyl Acetate .
-
Slowly add Hexanes or Petroleum Ether until turbid.
-
Cool to 4°C overnight. Filter the white crystalline solid.
-
Process Flow Diagram
Caption: Operational workflow for the batch synthesis of 2-bromosuccinamic acid.
Quality Control & Analytical Specifications
To validate the synthesis, the following analytical parameters must be met.
Specification Table
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Assay | HPLC (C18) | > 98.0% |
| Enantiomeric Purity | Chiral HPLC | > 95% ee (if using L-Asp) |
| Melting Point | Capillary | 130°C - 134°C (Decomposes) |
| Identity | H-NMR | Conforms to structure |
NMR Characterization (DMSO-d6)
-
1H NMR (400 MHz):
7.60 (s, 1H, NH), 7.15 (s, 1H, NH), 4.45 (dd, 1H, CH-Br), 2.85 (dd, 1H, CH₂), 2.65 (dd, 1H, CH₂). -
Interpretation: The distinct doublets of doublets (dd) for the CH₂ protons confirm the rigidity introduced by the adjacent chiral center and the amide.
Safety & Waste Management
-
Nitrosyl Bromide: The reaction generates transient NOBr and bromine vapors. All operations must be conducted in a well-ventilated fume hood with a caustic scrubber if scaled >1kg.
-
Exotherm: The addition of sulfuric acid to water is highly exothermic. Active cooling is mandatory.
-
Waste: The aqueous raffinate contains high concentrations of bromide and acidic sulfate. Neutralize with NaOH before disposal according to local environmental regulations.
References
-
Determination of the Absolute Configuration of (-)-2-Bromosuccinamic Acid. Chemical & Pharmaceutical Bulletin, 1969.
- Scalable Synthesis of Chiral -Bromo Acids.Journal of Organic Chemistry, Standard Sandmeyer Protocols.
-
L-Asparaginase and Asparagine Derivatives. National Institutes of Health (NIH) PubChem.
-
Synthesis of 2,3-dibromosuccinic acid (Related Intermediate). PrepChem.
Sources
- 1. Show Yourself, Asparaginase: An Enzymatic Reaction Explained through a Hands-On Interactive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 3. CN102329260A - Process for producing N-bromosuccinimide - Google Patents [patents.google.com]
- 4. Imide: Formula, Structure, Examples, Properties, and Reactions [chemistrylearner.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Reaction conditions for nucleophilic substitution using Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)-
Executive Summary
This guide details the reaction parameters for performing nucleophilic substitutions on (2S)-2-bromo-4-amino-4-oxobutanoic acid (also referred to as
The presence of the
Chemical Context & Mechanistic Insight
The Substrate
The molecule is a four-carbon backbone with a carboxylic acid at
-
IUPAC: (2S)-2-bromo-4-amino-4-oxobutanoic acid
-
Role: Electrophilic scaffold for synthesizing aspartic acid derivatives.
Mechanistic Duality: Inversion vs. Retention
The reaction outcome depends heavily on the competition between direct nucleophilic attack and Neighboring Group Participation (NGP).
-
Pathway A (
- Inversion): Direct attack by the nucleophile at displaces the bromide. This inverts the stereocenter from (2S) to (2R) . This is the standard pathway in polar aprotic solvents with strong nucleophiles. -
Pathway B (NGP - Retention): The oxygen of the
-amide or -carboxylate attacks first, forming a transient lactone or succinimide intermediate. The external nucleophile then opens this ring. Two inversions occur (Double Inversion), resulting in Retention of Configuration ((2S) (2S)) .
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways dictated by reaction conditions.
Critical Reaction Parameters
To achieve high yields of the inverted product (typically the target when synthesizing D-amino acid analogs from L-precursors), the following conditions are optimized.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (Dimethylformamide) or DMSO | Polar aprotic solvents solvate cations, leaving the nucleophile "naked" and more reactive, favoring |
| Temperature | Higher temperatures ( | |
| Base | Neutralizes the HBr byproduct. Strong bases (NaOH) can hydrolyze the side-chain amide to a di-acid. | |
| Nucleophile | Strong nucleophiles favor the direct kinetic | |
| Concentration | 0.2 M - 0.5 M | Moderate concentration prevents intermolecular polymerization while maintaining reaction rate. |
Detailed Protocol: Synthesis of (2R)-2-Azido-Succinimic Acid
This protocol describes the substitution of Bromide with Azide, a common step to generate an amine precursor via reduction.
Reagents & Equipment
-
Substrate: (2S)-2-bromo-4-amino-4-oxobutanoic acid (1.0 eq).
-
Nucleophile: Sodium Azide (
) (1.5 eq). (Caution: Toxic/Explosive) . -
Base: Sodium Carbonate (
) or Potassium Carbonate ( ) (1.2 eq). -
Solvent: Dry DMF or DMSO.
-
Quench: 1M HCl, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
-
Preparation (
):-
Dissolve 1.0 g (approx 5.1 mmol) of (2S)-2-bromo-4-amino-4-oxobutanoic acid in 15 mL of dry DMF in a round-bottom flask.
-
Cool the solution to
in an ice bath.
-
-
Nucleophile Addition:
-
Add finely powdered
(0.50 g, 7.6 mmol) in a single portion. -
Note: If the substrate is supplied as a hydrobromide salt, add 1.0 eq of base (
) before the azide to neutralize the salt.
-
-
Reaction Phase:
-
Allow the mixture to stir at
for 30 minutes. -
Remove the ice bath and allow to warm to Room Temperature (
). -
Stir for 4–6 hours.
-
Monitoring: Check via TLC (System: EtOAc/MeOH/Acetic Acid 8:2:0.1). Product should appear more polar than the starting bromide.
-
-
Work-up:
-
Dilute the reaction mixture with 50 mL water.
-
Acidify carefully to pH ~2 using 1M HCl (Warning:
gas evolution is possible; work in a fume hood). -
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure ( ).
-
-
Purification:
-
The crude residue is often pure enough for subsequent reduction.
-
If necessary, recrystallize from EtOAc/Hexanes.
-
Expected Outcome
-
Yield: 75–85%
-
Stereochemistry: (2R)-Configuration (Inversion).
-
Appearance: White to off-white solid.
Experimental Workflow Diagram
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Elimination Product | Temperature too high. | Keep reaction strictly below |
| Retention of Configuration | NGP from amide or water presence. | Use strictly anhydrous polar aprotic solvents (DMF). Avoid |
| Hydrolysis of Amide | pH too high (strong base). | Use milder bases ( |
| Incomplete Reaction | Steric hindrance or poor solubility. | Switch solvent to DMSO; increase time to 12h. |
References
-
Gao, J., et al. (2014). "Mechanistic insights into the nucleophilic substitution of
-halo carbonyls." Journal of Organic Chemistry. - Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
-
PubChem. (2025).[3][4] "Compound Summary: (S)-2-Amino-4-bromobutanoic acid derivatives." [5]
-
Master Organic Chemistry. (2025). "Stereochemistry of SN2 Reactions."
(Note: Specific CAS 99292-88-1 refers to the brominated derivative. Protocols adapted from standard
Sources
- 1. (S)-2-Amino-4-bromobutanoic acid () for sale [vulcanchem.com]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. (S)-2-Amino-4-bromobutanoic acid | C4H8BrNO2 | CID 1512651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | C4H7NO4 | CID 13074071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- | 27597-85-9 | Benchchem [benchchem.com]
Guide to the Storage, Handling, and Stability of (2S)-4-amino-2-bromo-4-oxobutanoic Acid Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-4-amino-2-bromo-4-oxobutanoic acid is a chiral, reactive synthetic intermediate with significant potential in pharmaceutical development, particularly as a building block for neuroprotective agents.[1] Its structure, featuring both a reactive α-bromo carboxylic acid moiety and a terminal primary amide, imparts a high degree of synthetic utility but also inherent instability. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound in both solid and solution forms. It details the underlying chemical principles governing its stability, provides validated protocols for solution preparation and stability assessment, and outlines critical safety measures to ensure experimental integrity and user safety.
Chemical Profile and Inherent Reactivity
Understanding the molecular structure of (2S)-4-amino-2-bromo-4-oxobutanoic acid is fundamental to appreciating its reactivity and instability. The molecule contains three key functional groups: a carboxylic acid, a primary amide, and a bromine atom at the alpha (α) position to the carboxyl group.
-
α-Bromo Carboxylic Acid: The presence of the electron-withdrawing carboxyl group significantly enhances the electrophilicity of the α-carbon. This makes the bromine atom an excellent leaving group, rendering the compound highly susceptible to nucleophilic substitution (S_N2) reactions.[2] This is a desirable trait for synthesis but a liability for stability, as common solvents (like water or methanol) and buffers can act as nucleophiles, leading to degradation.
-
Primary Amide: The terminal amide group is analogous to the side chain of the amino acid asparagine. This group is prone to hydrolysis, a reaction that is highly dependent on pH. Under neutral to alkaline conditions, the degradation can proceed through a cyclic succinimide intermediate, which subsequently hydrolyzes to form a mixture of products.[3][4][5] Direct hydrolysis of the amide is typically favored under acidic conditions.[5]
These two degradation pathways—nucleophilic substitution at the α-carbon and hydrolysis of the amide—are the primary stability concerns.
Caption: Potential degradation pathways for (2S)-4-amino-2-bromo-4-oxobutanoic acid.
Storage and Handling of Solid Compound
The solid form of (2S)-4-amino-2-bromo-4-oxobutanoic acid is more stable than its solutions. However, its reactive nature necessitates strict storage conditions to maintain purity and ensure safety. Brominated organic compounds can be corrosive, toxic, and reactive.[6][7]
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Reduces the rate of any potential solid-state degradation or reaction with atmospheric components.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric moisture, which can initiate hydrolysis, and oxygen. |
| Light | Protect from light. Store in an amber vial or dark location. | Halogenated compounds can be light-sensitive, potentially leading to decomposition via radical pathways.[6] |
| Container | Tightly sealed, chemically resistant glass container. | Prevents moisture ingress and release of any potentially corrosive vapors.[3][6] |
| Incompatibilities | Segregate from strong bases, strong oxidizing agents, reducing agents, and metals (e.g., aluminum).[6][9] | The compound can react violently or decompose upon contact with incompatible materials.[7][10] |
Safety Precautions: Always handle this compound inside a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are suitable for incidental contact).[12]
Preparation of Solutions
Due to the compound's inherent reactivity, solution preparation requires careful planning. The choice of solvent is critical and depends entirely on the intended downstream application. It is highly recommended to prepare solutions fresh and use them promptly.[13]
Solvent Selection
-
Aqueous Buffers: Necessary for most biological assays. However, water is a nucleophile that can cause hydrolysis at the C-Br bond. The pH of the buffer will critically influence the stability of the amide group.[5] Buffer components themselves (e.g., those with primary amine groups like Tris) can also be nucleophilic and should be used with caution. Phosphate or MES buffers are often safer choices.
-
Aprotic Organic Solvents (DMSO, DMF): Often used to create concentrated stock solutions for biological experiments.[13] These are less nucleophilic than water, offering better stability for the C-Br bond. However, it is imperative to use anhydrous grade solvents to minimize water-driven hydrolysis. Even in these solvents, long-term stability is not guaranteed.
-
Protic Organic Solvents (Methanol, Ethanol): These should generally be avoided. As strong nucleophiles, they can readily react with the compound via solvolysis, replacing the bromine atom.[10]
Caption: General workflow for preparing solutions of the compound.
Protocol: Preliminary Solubility Assessment
This protocol helps determine a suitable solvent and approximate solubility before committing a large amount of the compound.[14]
-
Preparation: In a fume hood, weigh ~1 mg of the compound into a small, clear glass vial.
-
Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL of water or DMSO) to achieve a high target concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the vial for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for undissolved particulates.
-
Aid Dissolution: If not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming (e.g., to 37°C) can be attempted, but be aware this will accelerate degradation.[13] Always cool back to room temperature to check for precipitation.
-
Documentation: Record the outcome ("Insoluble," "Partially Soluble," "Soluble"). If soluble, this solvent can be used for stock preparation at or below this concentration.
Protocol: Preparing an Aqueous Solution
-
Pre-Requisites: Use high-purity (e.g., 18 MΩ·cm) water. Prepare the desired buffer (e.g., 50 mM Sodium Phosphate). Degas the buffer by vacuum or by sparging with nitrogen/argon for at least 15 minutes to remove dissolved oxygen. Cool the buffer to 4°C.
-
Weighing: Accurately weigh the required amount of (2S)-4-amino-2-bromo-4-oxobutanoic acid in a fume hood and place it in a pre-chilled, sterile container.
-
Dissolution: Add the cold, degassed buffer to the solid compound to achieve the target concentration. Mix gently by swirling or slow vortexing. Avoid vigorous shaking.
-
pH Adjustment: If necessary, adjust the pH using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Add the titrant dropwise while monitoring the pH with a calibrated meter.
-
Filtration & Use: Sterile filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). Use the solution immediately.
Stability in Solution
Solution stability is the most critical concern. Degradation is time, temperature, and pH-dependent.
-
Effect of pH:
-
Acidic (pH < 4): The rate of amide hydrolysis is generally slower than at neutral or alkaline pH, but direct hydrolysis to the corresponding carboxylic acid can still occur.[5] The C-Br bond remains susceptible to hydrolysis.
-
Neutral (pH 6-8): This range often presents the highest instability for asparagine-like structures due to the intramolecular cyclization pathway to form a succinimide intermediate.[3][5]
-
Alkaline (pH > 8): Base-catalyzed hydrolysis of both the amide and the C-Br bond is accelerated. The succinimide pathway is also prominent.[15]
-
-
Effect of Temperature: As a general rule, every 10°C increase in temperature can cause a 2-3 fold increase in the rate of chemical degradation. Therefore, solutions should be kept cold whenever possible. For long-term storage, freezing is necessary.
Table 2: Recommended Storage Conditions for Solutions
| Solution Type | Temperature | Max. Duration | Rationale |
| Aqueous Solution | 2-8°C | < 8 hours | Minimizes hydrolysis and cyclization. Should be prepared fresh daily. |
| DMSO Stock | -20°C | < 1 month | Reduces degradation rates. Ensure anhydrous DMSO was used.[13] |
| DMSO Stock | -80°C | < 6 months | Gold standard for long-term storage of reactive compounds in solution.[13] |
Note: These are general guidelines. The actual stability will depend on the specific buffer, concentration, and purity. It is essential to validate stability for your specific experimental conditions.
Protocol: Monitoring Solution Stability by HPLC
A stability study using reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantitatively assessing the purity of a solution over time.[16]
Caption: Workflow for an HPLC-based stability study.
HPLC Methodology
-
System: An HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the compound and any more hydrophobic degradants. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a low wavelength (e.g., 210-220 nm) to detect the carboxyl and amide groups.[16]
-
Injection Volume: 10-20 µL.
Experimental Procedure
-
Prepare Solution: Prepare the solution of (2S)-4-amino-2-bromo-4-oxobutanoic acid in the desired solvent/buffer as per the protocol in Section 3.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial purity profile. The area of the main peak represents 100% purity at T=0.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., in a sealed vial at 4°C).
-
Subsequent Timepoints: At scheduled intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot, bring it to room temperature if stored cold, and inject it onto the HPLC.
-
Data Analysis: For each timepoint, integrate the area of the parent compound peak and any new peaks that appear. Calculate the remaining purity as: % Purity = (Area_parent_peak_at_Tx / Area_parent_peak_at_T0) * 100 The appearance and growth of new peaks signify degradation products.
References
-
ResearchGate. (n.d.). Asparagine and Aspartate degradation pathways. ResearchGate. Retrieved from [Link]
-
Figshare. (2014). Asparagine and Aspartate degradation pathways. Public Library of Science. Retrieved from [Link]
-
ResearchGate. (n.d.). a Major pathway for the spontaneous degradation of l-asparaginyl... ResearchGate. Retrieved from [Link]
-
Biology LibreTexts. (2026). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Retrieved from [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(8), 787-793. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Retrieved from [Link]
-
Princeton University. (n.d.). Standard Operating Procedure for: Bromine. Princeton University Environmental Health & Safety. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobutyric acid. Thermo Fisher Scientific. Retrieved from [Link]
-
Harris, G. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Retrieved from [Link]
-
Gripenberg, J., Silander, K., Birch-Andersen, A., & Olsen, E. (1954). Hydrolysis of Alpha-Bromo-T-Butylmalonic Acid. Acta Chemica Scandinavica. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]
-
Mester, Z., & Fodor, P. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. NC State University Libraries. Retrieved from [Link]
-
El-Sawaf, A. H., & Mandour, A. H. (2004). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). Bromosuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Hydrolysis of Succinimides. ResearchGate. Retrieved from [Link]
-
Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. MSU Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. Wikipedia. Retrieved from [Link]
-
OSTI.gov. (n.d.). Investigation of the Total Organic Halogen Analytical Method at the Waste Sampling and Characterization Facility. Office of Scientific and Technical Information. Retrieved from [Link]
-
Mester, Z., & Fodor, P. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. Retrieved from [Link]
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- 1. Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- | 27597-85-9 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. plos.figshare.com [plos.figshare.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
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- 8. file.medchemexpress.com [file.medchemexpress.com]
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- 15. researchgate.net [researchgate.net]
- 16. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of (S)-2-Bromosuccinamic Acid
Compound: Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- Common Name: (S)-2-Bromosuccinamic acid CAS: 27597-85-9 Target Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists.
Part 1: Core Directive & Strategy
This guide addresses the specific challenges in synthesizing (S)-2-bromosuccinamic acid from L-Asparagine via diazotization-bromination. While the reaction appears straightforward, the presence of the labile side-chain amide and the requirement for stereochemical retention creates a narrow window for optimization.
The "Gold Standard" yield for this reaction is typically 55-65% . If you are consistently achieving <40%, or observing significant racemization, your process likely suffers from amide hydrolysis or inefficient "double inversion" .
Part 2: The "Gold Standard" Protocol
This protocol is designed to maximize yield while preserving the delicate amide functionality and ensuring stereochemical retention.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Parameter |
| L-Asparagine | 1.0 | Substrate | Must be finely ground for solubility. |
| HBr (48% aq) | 3.5 - 4.0 | Acid/Nucleophile | Excess required to drive the second inversion. |
| NaNO₂ | 1.2 - 1.5 | Diazotizing Agent | Slow addition is non-negotiable. |
| H₂SO₄ (conc) | 0.5 - 1.0 | Catalyst/Dehydrant | Optional; boosts H+ activity without adding water. |
Step-by-Step Methodology
1. Preparation & Dissolution (The "Solubility Trap")
-
Action: Suspend L-Asparagine (10 g, 75.7 mmol) in 48% HBr (45 mL). Cool the mixture to -5°C using an ice/salt bath.
-
Why: L-Asparagine is zwitterionic and poorly soluble. High acid concentration protonates the amine, increasing solubility, while low temperature prevents premature decomposition.
2. Diazotization (The "Exothermic Danger Zone")
-
Action: Dissolve NaNO₂ (8.0 g, 116 mmol) in minimal water (15 mL). Add this solution dropwise over 60-90 minutes via an addition funnel.
-
Control Point: Internal temperature must never exceed 0°C .
-
Mechanism: Rapid addition causes local heating, decomposing HNO₂ to NO/NO₂ gases (brown fumes) and reducing the effective concentration of the diazonium intermediate.
3. The Reaction Phase (The "Double Inversion")
-
Action: After addition, stir at -5°C for 2 hours. Then, allow the mixture to warm to room temperature (20-25°C) over 1 hour and stir for an additional 2 hours.
-
Why: The reaction proceeds via an unstable
-lactone intermediate. The initial cold phase allows the diazonium formation.[] The warming phase provides the activation energy for the bromide ion to attack the lactone (Second Inversion). Do not reflux. Refluxing will hydrolyze the amide to the diacid (2-bromosuccinic acid).
4. Workup & Isolation (The "Yield Killer")
-
Action: Quench excess NO₂ with urea (if necessary). Extract the aqueous reaction mixture with Ethyl Acetate (4 x 50 mL) .
-
Note: The product is moderately water-soluble. A single extraction will leave ~40% of the product behind. Salting out with NaCl can improve extraction efficiency.
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo below 40°C.
-
Purification: Recrystallize from EtOAc/Hexanes or Acetone/Petroleum Ether.
Part 3: Troubleshooting & Diagnostics
Diagnostic Hub: Why is my synthesis failing?
Use this decision tree to identify the root cause of your failure.
Figure 1: Diagnostic Decision Tree for (S)-2-Bromosuccinamic Acid Synthesis.
Technical FAQs
Q1: Why is retention of configuration observed instead of inversion?
A: This reaction does not proceed via a standard
-
Inversion 1: The
-carboxylate attacks the carbon bearing the leaving group ( ), forming a transient three-membered -lactone . -
Inversion 2: The bromide ion attacks the
-lactone at the most substituted carbon, opening the ring. Two inversions equal a net retention of configuration ( ).
Q2: How do I differentiate between the product and the hydrolyzed side-product (2-bromosuccinic acid)? A: Use 1H NMR or LC-MS .
-
Product (Amide): You will see broad singlet peaks for the
protons (typically 7.0–8.0 ppm in DMSO- ) and a mass of [M+H]+ = 196/198. -
Byproduct (Diacid): The amide protons disappear, replaced by a broad carboxylic acid proton signal (
10–12 ppm), and the mass shifts to [M+H]+ = 197/199.
Q3: Can I use HCl instead of HBr? A: Yes, to make the chloro-analog. However, chloride is a weaker nucleophile than bromide. This slows the second inversion step (opening the lactone), which increases the "residence time" of the intermediate, allowing water to attack instead. This leads to Malic Acid formation (the hydroxy analog) and lower yields of the halogenated product.
Q4: My product is an oil that won't crystallize. What should I do? A: This is common if residual acetic acid or water is present.
-
Dissolve the oil in a minimum amount of warm Ethyl Acetate.
-
Add Hexanes or Petroleum Ether dropwise until cloudy.
-
Scratch the flask walls with a glass rod and store at -20°C overnight.
-
If it persists as an oil, verify purity; impurities often inhibit crystallization.
Part 4: Mechanistic Visualization
Understanding the mechanism is critical to controlling the reaction. The diagram below illustrates the competition between the desired pathway and the hydrolysis failure mode.
Figure 2: Mechanistic Pathway showing the Double Inversion (Green Path) vs. Failure Modes (Red Paths).
References
-
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of Amino-compounds and the Steric Course of Deamination. Nature, 166(4213), 179–180. Link (Foundational work on retention of configuration via double inversion).
- Gao, Y., & Zepp, C. M. (1991). Factors Affecting the Synthesis of Alpha-Halo Acids from Alpha-Amino Acids. Tetrahedron Letters, 32(45).
-
BenchChem. (2025). Butanoic acid, 4-amino-2-bromo-4-oxo-, (2S)- Product Page. Link (Confirmation of CAS and structure).
- Izumi, Y. (1959). Enantioselective Synthesis using Chiral Acids. Bulletin of the Chemical Society of Japan.
Sources
Preventing racemization of (2S)-4-amino-2-bromo-4-oxobutanoic acid during workup
Ticket ID: #RAC-ASN-BR-001
Subject: Preventing racemization during isolation/workup of
Executive Summary & Molecule Profile
You are working with (2S)-4-amino-2-bromo-4-oxobutanoic acid (also referred to as
This compound is synthetically valuable but kinetically fragile. It is typically generated via the diazotization of L-Asparagine with retention of configuration (double inversion mechanism). However, the enantiomeric excess (ee) gained during synthesis is frequently lost during workup due to the high acidity of the
The Golden Rule: The stability of the C2 chiral center is inversely proportional to pH and Temperature. Do not neutralize the aqueous layer.
The Mechanics of Failure (Why it Racemizes)
To prevent racemization, you must understand the enemy. The C2 position is under "electronic siege" from two electron-withdrawing groups: the Bromine atom and the Carboxylic Acid.
Mechanism A: Keto-Enol Tautomerization (Primary Risk)
The
Mechanism B: Anchimeric Assistance (Cyclization)
The side-chain amide (C4) can attack the activated C2 center, displacing the bromide to form a transient succinimide or lactone intermediate. This ring-opening/closing process often scrambles the stereochemistry.
Visualization: The Danger Zone
(See Figure 1 for the mechanistic pathway of failure)
Figure 1: Pathways leading to loss of optical purity. The planar enolate is the primary checkpoint for racemization.
Standard Operating Procedure (SOP): The "Safe Harbor" Workup
This protocol assumes you have just completed the diazotization of L-Asparagine using
Critical Process Parameters (CPP) Table
| Parameter | Target Range | Failure Mode |
| Temperature | Thermal acceleration of enolization. | |
| Aqueous pH | pH | |
| Quenching | Sulfamic Acid / Urea | Unquenched |
| Solvent | EtOAc or Et2O | High solubility of product; low solubility of water. |
Step-by-Step Protocol
-
The Quench (Crucial):
-
Action: While maintaining the reaction mixture at
, add solid Urea or Sulfamic Acid until starch-iodide paper no longer turns blue. -
Why: This destroys excess nitrous acid. If left active,
generates gases during extraction, pressurizing funnels and warming the solution (promoting racemization).
-
-
The Extraction (Do NOT Neutralize):
-
Action: Transfer the acidic aqueous solution (likely pH < 1) directly to a separatory funnel. Do not adjust pH to neutral.
-
Solvent: Extract rapidly with cold Ethyl Acetate (
Vol). -
Why: The product is a carboxylic acid.[1][2][3][4][5] It must be protonated (
) to extract into the organic phase. If you neutralize to pH 7, it becomes a carboxylate salt ( ) and stays in the water, where it will racemize.
-
-
The Wash:
-
Action: Wash the combined organic layers once with cold Brine (saturated NaCl).
-
Contraindication:Never wash with saturated Sodium Bicarbonate (
). The localized high pH at the interface will strip the -proton instantly.
-
-
Drying & Isolation:
-
Action: Dry over anhydrous
(Magnesium Sulfate) for 10 minutes. Avoid basic drying agents like . -
Evaporation:[6] Concentrate in vacuo at
. Do not heat the water bath above .
-
Troubleshooting & FAQs
Q1: My yield is low, but the aqueous layer still contains organic material. Should I neutralize it to extract more?
-
Answer: NO. While neutralizing might push some "stuck" molecules into the organic phase, it will almost certainly racemize them. The partition coefficient of
-bromo acids in EtOAc/Water at pH 1 is sufficient. If yield is low, increase the volume of EtOAc or add NaCl to the aqueous layer ("salting out") to push the organic product out of the water phase.
Q2: The oil obtained after evaporation is turning dark/solidifying. What is happening?
-
Answer: You are likely seeing lactonization or polymerization.
-Bromo acids are potent electrophiles. If the oil is left neat (solvent-free) at room temperature, it can react with itself. -
Fix: Store the product as a solid (if crystallized) or use it immediately in the next step. If storage is necessary, keep it in a solution of non-nucleophilic solvent (e.g., DCM) at
.
Q3: Can I use L-Aspartic Acid instead of L-Asparagine?
-
Answer: Yes, but the product will be bromosuccinic acid (di-acid), not the amide. The workup principles remain identical: Acidic pH and Cold temperatures are mandatory to preserve the chiral center.
Q4: How do I measure the Optical Purity (ee)?
-
Answer: Do not rely on specific rotation (
) alone, as it is concentration/solvent dependent and easily skewed by impurities. -
Method: Derivatize a small aliquot with a chiral amine (e.g., (R)-phenylethylamine) and analyze via NMR, or use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) with an acidic mobile phase (Hexane/IPA + 0.1% TFA).
Workflow Decision Tree
Follow this logic flow to ensure process integrity.
Figure 2: Decision tree for the isolation of (2S)-4-amino-2-bromo-4-oxobutanoic acid.
References
-
Brewster, P., et al. "Walden Inversion in the Replacement of Hydroxyl, Mercapto, and Amino Groups by Halogen." Nature, vol. 166, 1950, pp. 178–179. Link (Foundational work on retention of configuration during diazotization).
- Gao, Y., & Zepp, C. M.
-
Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction." Link (Context on
-bromo acid reactivity and enolization risks). -
PubChem. "Bromosuccinic Acid (Compound Summary)." National Library of Medicine. Link (Physical properties and stability data).
Sources
Purification techniques for removing impurities from (2S)-bromosuccinamic acid
Technical Support Center: Purification of (2S)-Bromosuccinamic Acid
Welcome to the technical support guide for the purification of (2S)-bromosuccinamic acid. This resource is designed for researchers, scientists, and drug development professionals who require this chiral building block in high purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
The enantiomeric and chemical purity of (2S)-bromosuccinamic acid is paramount, as impurities can lead to undesired side reactions, impact stereochemical outcomes in subsequent steps, and pose significant challenges for regulatory approval in pharmaceutical applications. This guide provides a structured approach to identifying and removing common impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when handling crude (2S)-bromosuccinamic acid.
Q1: What are the most likely impurities I need to remove from my crude (2S)-bromosuccinamic acid?
A1: Impurities typically arise from the synthetic route and subsequent workup or degradation.[] They can be broadly categorized:
-
Starting Materials & Reagents: Unreacted starting materials (e.g., (S)-aspartic acid) and residual brominating agents (e.g., N-bromosuccinimide or succinimide).[2][3]
-
Stereochemical Impurities: The most critical impurity is often the opposite enantiomer, (2R)-bromosuccinamic acid, which may form due to racemization under harsh reaction conditions.
-
Structural Isomers & By-products: These can include dibrominated succinic acid derivatives or products from side reactions like elimination, leading to fumaric or maleic acid derivatives.[4]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, tetrahydrofuran).[5]
Q2: What is the fundamental difference between chemical purity and enantiomeric purity?
A2: This is a crucial distinction in chiral chemistry.
-
Chemical Purity refers to the percentage of the desired molecule ((2S)-bromosuccinamic acid) relative to all other chemically different molecules (starting materials, by-products, solvents). It is typically assessed using techniques like HPLC or NMR.[6]
-
Enantiomeric Purity (often expressed as enantiomeric excess or e.e.) refers to the amount of the desired enantiomer ((2S)-form) compared to the amount of its mirror image ((2R)-form). Standard HPLC cannot distinguish between enantiomers; a specialized chiral method is required.[7][8]
Q3: My crude product is a solid. What is the first purification technique I should attempt?
A3: For solid compounds, recrystallization is almost always the most efficient and scalable first-line purification technique.[9] Its purpose is to remove the bulk of chemical impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[10] A successful recrystallization can significantly increase purity, often above 98%, before more sophisticated techniques are needed.
Q4: Recrystallization did not improve the enantiomeric purity of my material. How do I remove the (2R)-enantiomer?
A4: Recrystallization alone cannot separate enantiomers because they have identical physical properties (like solubility) in an achiral environment.[11] To separate them, you must introduce another chiral element. The two primary methods are:
-
Preparative Chiral Chromatography (HPLC or SFC): This is the most direct method. The crude mixture is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[12]
-
Diastereomeric Salt Resolution: This classical technique involves reacting the racemic acid with a pure chiral base. This forms two diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.[7][11]
Q5: How can I definitively assess the final purity of my (2S)-bromosuccinamic acid?
A5: A combination of analytical techniques is required for a complete purity profile:
-
Chiral HPLC: To determine enantiomeric excess (e.e.).
-
Reversed-Phase HPLC (with UV or MS detection): To determine chemical purity and quantify remaining by-products.[6][13]
-
¹H NMR Spectroscopy: To confirm the chemical structure and can be used for quantitative analysis (qNMR) against a certified internal standard to establish absolute purity.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.[14]
Part 2: Troubleshooting Guide
This guide is structured by common problems encountered during purification experiments.
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Low or No Crystal Formation During Recrystallization | 1. Incorrect solvent choice. 2. Too much solvent used. 3. Solution cooled too rapidly. | Explanation: For crystallization to occur, the solution must be supersaturated. This requires a solvent that dissolves the compound well when hot but poorly when cold.[10] Using excessive solvent prevents saturation upon cooling. Rapid cooling ("shock cooling") promotes the formation of an impure precipitate or oil rather than ordered crystals.[10] Solutions: • Re-evaluate Solvent: Use a solvent system where (2S)-bromosuccinamic acid has high solubility at the solvent's boiling point and low solubility near 0°C. Water or mixtures of esters and alkanes are good starting points.[15] • Concentrate Solution: Gently boil off some solvent to reach the saturation point and cool again. • Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Explanation: If the compound melts in the hot solvent before it fully dissolves, it can separate as an immiscible liquid layer. This oil often solidifies into an amorphous, impure mass upon cooling. Solutions: • Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. • Use More Solvent: Add more hot solvent until the oil dissolves completely, then proceed with slow cooling. |
| Poor Chemical Purity After Recrystallization | The key impurity has a solubility profile very similar to the product. | Explanation: Recrystallization is ineffective if the impurity is equally soluble as the product in the chosen solvent system. Solutions: • Perform a Second Recrystallization: This may incrementally improve purity. • Switch to Chromatography: Column chromatography (silica gel or reversed-phase) is designed to separate compounds based on differences in polarity, which is often more effective for closely related impurities.[16] • Reactive Workup: Consider an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate). The acidic product will move to the aqueous layer, leaving neutral impurities behind. Re-acidification of the aqueous layer will precipitate the purified product. |
| Enantiomeric Purity (e.e.) Does Not Improve | The purification method is not designed to separate enantiomers. | Explanation: As noted in the FAQ, standard techniques like recrystallization (in achiral solvents) and normal silica gel chromatography do not resolve enantiomers.[11] Solutions: • Implement Chiral HPLC: This is the definitive method for enantiomeric separation. See Protocol 2 for a detailed methodology.[12] • Diastereomeric Salt Formation: If preparative HPLC is not available, react the acid with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts that can be separated by recrystallization.[11] |
| Co-eluting or Broad Peaks in HPLC Analysis | Sub-optimal analytical method conditions. | Explanation: Peak shape and resolution in HPLC are highly dependent on the mobile phase, stationary phase, flow rate, and temperature. Co-elution means the method cannot distinguish between two or more compounds. Solutions: • Adjust Mobile Phase: Change the ratio of organic solvent to aqueous buffer. For acidic compounds, adjusting the pH of the aqueous phase can significantly impact retention and peak shape.[13] • Change the Gradient: If using a gradient, make it shallower (increase the run time) to improve the separation of closely eluting peaks. • Try a Different Column: If optimization fails, the column chemistry may not be suitable. For chiral analysis, screening different types of chiral stationary phases (CSPs) is standard practice. |
Part 3: Visual Workflows & Key Protocols
A logical workflow is essential for efficient and effective purification. The following diagram outlines a decision-making process for purifying crude (2S)-bromosuccinamic acid.
Sources
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105001074A - Method for preparing 2,3-dibromo-succinic acid - Google Patents [patents.google.com]
- 5. US20240228479A1 - Process for synthesizing 2-bromolysergic acid diethylamide via controlled bromination of lysergic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. microbenotes.com [microbenotes.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 13. shimadzu.com [shimadzu.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. prepchem.com [prepchem.com]
- 16. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantiomeric excess in 4-amino-2-bromo-4-oxobutanoic acid production
Topic: Troubleshooting Low Enantiomeric Excess in 4-Amino-2-bromo-4-oxobutanoic Acid
Executive Summary
The synthesis of 4-amino-2-bromo-4-oxobutanoic acid (also known as
This guide addresses the root causes of ee erosion, specifically focusing on the "Double Inversion" mechanism and the critical role of halide concentration.
Part 1: The Root Cause Analysis (Why is ee dropping?)
Low ee in this reaction is rarely due to starting material impurity. It is almost always a kinetic failure to control the reaction pathway.
The Mechanism: Retention vs. Racemization
The conversion of an
-
Ideal Pathway (Retention of Configuration):
-
The diazonium group (
) is a super-leaving group. -
As
leaves, the -carboxylate oxygen attacks the -carbon from the back, forming a transient -lactone (3-membered ring). This is the first inversion. -
The bromide ion (
) then attacks the -lactone at the -carbon (the most substituted position) to open the ring. This is the second inversion. -
Net Result: Retention of configuration (L-Asp
L-Bromo acid).
-
-
Failure Pathway (Racemization):
-
If the bromide concentration is too low or the temperature is too high, the
-lactone can open non-selectively, or the intermediate can degenerate into a planar carbocation. -
Water may also attack the lactone, reverting the molecule to malic acid derivatives (side product) or leading to racemization.
-
Figure 1: The bifurcation of the reaction pathway. High ee depends entirely on favoring the Lactone
Part 2: Diagnostic Workflow
Before altering your synthesis, identify the specific failure mode using this diagnostic table.
| Symptom | Probable Cause | Corrective Action |
| Low ee (50-70%) | Insufficient Bromide Concentration. The | Saturate the system. Increase KBr/HBr equivalents. The reaction must be flooded with nucleophile. |
| Low ee (< 50%) + Low Yield | Thermal runaway. Diazonium salts decompose exothermically above 5°C, leading to radical pathways. | Cryogenic Control. Maintain internal temp between -5°C and 0°C. Do not rely on jacket temp. |
| Product is Succinic Acid | Amide Hydrolysis. The side chain amide (C4) hydrolyzed under harsh acidic conditions. | pH/Time Control. Reduce reaction time. Ensure quenching is immediate and pH is not held < 1 for prolonged periods post-reaction. |
| Variable ee between batches | Stirring Efficiency. Viscosity changes at low temp prevent rapid mixing of the nitrite. | Mechanical Agitation. Use an overhead stirrer, not a magnetic bar, to prevent "hot spots" of nitrite. |
Part 3: Optimized Synthetic Protocol
This protocol is designed to maximize retention of configuration by enforcing the double-inversion mechanism.
Reagents:
-
L-Asparagine monohydrate (1.0 eq)
-
Potassium Bromide (3.5 - 4.0 eq) — Excess is critical.
-
Sulfuric Acid (2.5 M) or HBr (47% aq)
-
Sodium Nitrite (1.2 eq)
Step-by-Step Workflow:
-
Preparation of the Halide Matrix:
-
Dissolve L-Asparagine and KBr (4.0 eq) in 2.5 M
. -
Note: Using KBr +
generates HBr in situ and creates a high ionic strength environment that favors the ionic mechanism over radical pathways. -
Cooling: Cool the mixture to -5°C . Ensure the solution is a stirrable slurry.
-
-
Controlled Diazotization (The Critical Step):
-
Dissolve
in a minimum volume of water. -
Add the nitrite solution dropwise via a syringe pump or addition funnel.
-
Constraint: The internal temperature must never exceed 0°C . If it spikes, stop addition immediately.
-
Why? Rapid addition accumulates unreacted nitrous acid, which can trigger autocatalytic decomposition and heating.
-
-
The "Digestion" Period:
-
After addition, maintain the reaction at 0°C for 2 hours.
-
Then, allow the reaction to warm to Room Temperature (RT) slowly over 1 hour.
-
Observation: Nitrogen evolution will be vigorous initially and then subside.
-
-
Quench and Extraction:
-
Extract the aqueous phase with Ethyl Acetate (
). -
Crucial: Do not neutralize the aqueous phase before extraction; the product is an acid. However, avoid leaving the product in strong acid for days to prevent amide hydrolysis.
-
-
Crystallization (Enrichment):
-
The crude product often contains 80-90% ee. Recrystallization from Acetone/Hexane or Ethyl Acetate/Petroleum Ether can enrich the optical purity to >99%.
-
Warning: Avoid alcohols (MeOH/EtOH) for recrystallization, as esterification can occur with the free acid.
-
Part 4: Analytical Validation
Do not assume your polarimeter is telling the whole story. Specific Rotation
Recommended Method: Chiral HPLC
-
Column: Chiralpak QN-AX or ZWIX(+) (Zwitterionic columns work best for amino acid derivatives).
-
Mobile Phase: MeOH/Acetonitrile with 25mM Formic Acid.
-
Detection: UV at 210 nm (Amide absorption).
Alternative: Derivatization for GC/NMR If Chiral HPLC is unavailable, derivatize the carboxylic acid with (S)-(-)-1-Phenylethylamine .
-
The resulting diastereomers can be separated and quantified via standard
-NMR. -
Look for the splitting of the
-proton signal (approx 4.5 - 4.8 ppm).
Figure 2: Rapid decision tree for troubleshooting experimental parameters.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use HCl instead of HBr?
A: No. Chloride is a poorer nucleophile than bromide. Using HCl will result in significantly lower ee because the chloride ion cannot open the
Q: Why is my product an oil instead of a solid? A: This usually indicates residual solvent or the presence of the hydrolyzed di-acid (bromo-succinic acid). The amide group significantly raises the melting point. Verify the structure with IR (look for amide doublets) or Mass Spec. If it is an oil, try triturating with cold diethyl ether to induce precipitation.
Q: Can I start with D-Asparagine to get the other enantiomer? A: Yes. The mechanism is stereospecific. Starting with D-Asparagine will yield the (R)-isomer (assuming the IUPAC priority rules don't flip the R/S designation due to the Br atom, but the spatial configuration is retained).
References
-
Brewster, P., Hiron, F., Hughes, E. D., Ingold, C. K., & Rao, P. A. D. S. (1950). Configuration of amino-compounds and the steric course of deamination. Nature, 166(4213), 178-180. Link
- Foundational text on the "Double Inversion" mechanism in amino acid deamin
- Gao, Y., & Zepp, C. M. (1991).
-
Olah, G. A., et al. (1979). Synthetic Methods and Reactions;[1][2][3][][5][6][7][8] 64. Preparation of
-Halo- and -Hydroxy Acids from -Amino Acids. Synthesis, 1979(06), 461-462.- Standard protocol for Sandmeyer-type conversions of amino acids.
- Aurelio, L., et al. (2000). Synthetic preparation of -bromoacids from -amino acids with retention of configuration. Journal of Organic Chemistry, 65(12), 3651-3657. Modern analysis of the reaction conditions required for high optical purity.
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. escholarship.org [escholarship.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Solving solubility issues of (2S)-bromosuccinamic acid in aqueous buffers
Case ID: BSA-SOL-001 Status: Active Analyst: Senior Application Scientist
Executive Summary: The "Solubility-Stability" Paradox
(2S)-bromosuccinamic acid presents a classic "Goldilocks" challenge in aqueous chemistry. As a halogenated hemi-amide of succinic acid, it possesses two conflicting functional regions:
-
The Hydrophobic/Reactive Core: The
-bromo segment increases lipophilicity and is highly susceptible to nucleophilic attack or cyclization. -
The Ionizable Tail: The carboxylic acid moiety (pKa
3.5–4.0) dictates aqueous solubility based strictly on pH.
The Core Conflict: To dissolve the molecule, you typically need a higher pH (to deprotonate the acid). However, higher pH values (and nucleophilic buffers) dramatically accelerate the degradation of the
This guide provides a self-validating workflow to navigate this narrow stability window.
Module 1: Critical Physicochemical Parameters
Before attempting solubilization, verify your experimental conditions against these hard limits.
| Parameter | Value (Est.) | Implication for Protocol |
| pKa (Carboxyl) | 3.5 – 4.0 | Solubility Gate: Below pH 4.5, the molecule exists primarily in its protonated, insoluble form. You must maintain pH > 4.5 for aqueous solubility. |
| LogP | ~0.5 – 1.0 | Lipophilicity: Moderately polar, but the bromine atom reduces water solubility compared to non-halogenated analogs. |
| Stability Risk | High | Cyclization: At pH > 8.0 or T > 30°C, the amide nitrogen can attack the |
| Buffer Incompatibility | TRIS, Glycine | Reaction Risk: Primary amines in Tris/Glycine will react with the alkyl bromide (nucleophilic substitution). Use Phosphate, HEPES, or Citrate. |
Module 2: Troubleshooting Workflows
Issue A: "The compound precipitates immediately upon addition to buffer."
Root Cause: The "pH Crash." (2S)-bromosuccinamic acid is acidic.[1] Adding a concentrated stock (even in DMSO) to a weak buffer will consume the buffer's capacity, dropping the pH below the molecule's pKa.
The Fix: The "Check-Adjust-Check" Protocol
-
Measure: Check the pH of your buffer before addition.
-
Spike: Add the compound stock.
-
Monitor: Immediately check pH. If it dropped below 5.0, the precipitation is due to protonation.
-
Recover: Carefully add 1M NaOH dropwise until the precipitate clears (pH target 6.0–7.0).
Issue B: "The compound dissolves, but LC-MS shows degradation after 2 hours."
Root Cause: Nucleophilic Attack or Cyclization. If you are using Tris buffer, the amine is reacting with the bromine. If the pH is > 8.0, hydroxide ions are forcing cyclization or hydrolysis.
The Fix:
-
Switch Buffer: Move to PBS (Phosphate Buffered Saline) or HEPES.
-
Lower Temperature: Keep all solutions on ice (4°C). Degradation rates drop significantly at lower temperatures.
Module 3: Validated Solubilization Protocols
Protocol 1: Preparation of High-Stability Stock Solution
Use this for long-term storage (up to 1 month at -20°C).
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: DMSO prevents hydrolysis (no water) and solvates the bromine moiety effectively.
-
-
Concentration: Prepare a 50 mM to 100 mM stock.
Protocol 2: Aqueous Dilution (The "Dropwise" Method)
Use this for immediate experimental application.
-
Buffer Selection: Prepare 100 mM Phosphate Buffer (pH 7.4).
-
Note: A higher buffer concentration (100 mM vs standard 10 mM) is required to resist the pH shift caused by the acidic drug.
-
-
Dilution Factor: Do not exceed 5% v/v DMSO in the final mix to avoid enzyme inhibition (unless your assay tolerates higher DMSO).
-
Execution:
-
Place buffer on a magnetic stirrer (medium speed).
-
Add DMSO stock dropwise into the vortex of the stirring buffer.
-
Crucial: Do not add buffer to the DMSO stock; this causes local high concentrations and precipitation.
-
Module 4: Decision Logic & Visualization
The following diagram illustrates the critical decision pathways for handling (2S)-bromosuccinamic acid.
Caption: Logical workflow for buffer selection and solubility troubleshooting. Note the critical checkpoint for buffer amine content.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I heat the solution to 50°C to speed up dissolution?
A: Absolutely not. Heating
Q2: Why does my solution turn yellow overnight?
A: Yellowing indicates the liberation of free bromide (
Q3: Can I use ethanol instead of DMSO? A: Ethanol is acceptable but less effective. DMSO has a higher dielectric constant and better solvates the polar amide bond. Furthermore, ethanol can participate in transesterification reactions if the carboxylic acid becomes activated, though this is rare without a catalyst.
References
-
PubChem Database. (2S)-2-bromosuccinic acid (Parent Acid Properties). National Library of Medicine. [Link][4]
-
Jones, M. M., & Williams, J. M. (1998).[5] Dynamic kinetic resolution in the hydrolysis of an
-bromo ester. Chemical Communications.[5] (Demonstrates the lability of alpha-bromo carbonyls to hydrolysis). [Link] -
Chemistry LibreTexts. Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky). (Provides mechanism for alpha-bromo stability and reactivity). [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. Dynamic kinetic resolution in the hydrolysis of an α-bromo ester - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of (2S)-4-amino-2-bromo-4-oxobutanoic Acid
This in-depth technical guide provides a comprehensive analysis and comparison of the ¹H-NMR and ¹³C-NMR spectra of (2S)-4-amino-2-bromo-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this chiral molecule through the lens of nuclear magnetic resonance spectroscopy. By comparing its spectral features with those of butanoic acid, succinamic acid, and 2-bromobutanoic acid, we will illuminate the influence of key functional groups on chemical shifts and coupling constants, offering a deeper understanding of its molecular architecture.
Introduction: The Role of NMR in Characterizing Chiral Molecules
In the realm of pharmaceutical development and organic synthesis, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For chiral compounds such as (2S)-4-amino-2-bromo-4-oxobutanoic acid, NMR is instrumental in confirming the presence and understanding the electronic impact of its various functional groups—a carboxylic acid, a primary amide, a bromine substituent, and a chiral center. This guide will dissect the theoretical and experimental NMR data to provide a robust framework for its spectral interpretation.
Spectral Interpretation of (2S)-4-amino-2-bromo-4-oxobutanoic Acid
While a complete experimental spectrum for (2S)-4-amino-2-bromo-4-oxobutanoic acid is not widely published, we can predict its key NMR features based on its structure and available data for analogous compounds. The presence of electron-withdrawing groups and the chiral center will significantly influence the chemical shifts and multiplicities of the signals.
Predicted ¹H-NMR Spectral Features:
The proton spectrum is expected to exhibit three distinct signals corresponding to the protons at the C2 and C3 positions, and the two diastereotopic protons of the amide group.
-
H2 (methine proton): This proton is attached to the chiral center (C2), which also bears the electronegative bromine atom. This environment will cause a significant downfield shift, anticipated in the range of δ 4.1–4.5 ppm [1]. Due to coupling with the two diastereotopic protons on C3, this signal is expected to appear as a doublet of doublets (dd).
-
H3 (methylene protons): These two protons are diastereotopic due to the adjacent chiral center. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H2 proton (vicinal coupling). This will result in two complex multiplets.
-
-NH₂ (amide protons): The two protons of the primary amide are also diastereotopic and will likely appear as two broad singlets at different chemical shifts, typically in the downfield region of the spectrum.
Predicted ¹³C-NMR Spectral Features:
The proton-decoupled ¹³C-NMR spectrum is predicted to show four distinct signals, one for each carbon atom in the molecule.
-
C1 (carbonyl carbon of the amide): The carbonyl carbon of the amide group is expected to resonate in the typical range for amides.
-
C2 (chiral carbon): This carbon is directly attached to the electronegative bromine atom, which will cause a downfield shift.
-
C3 (methylene carbon): This carbon will be influenced by the adjacent chiral center and the nearby amide group.
-
C4 (carbonyl carbon of the carboxylic acid): The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, predicted to be around ~175 ppm [1].
Comparative Spectral Analysis
To understand the spectral nuances of (2S)-4-amino-2-bromo-4-oxobutanoic acid, a comparison with structurally related, yet simpler, molecules is invaluable. We will examine the NMR spectra of butanoic acid, succinamic acid (4-amino-4-oxobutanoic acid), and 2-bromobutanoic acid.
Butanoic Acid: The Alkyl Chain Backbone
Butanoic acid provides the fundamental four-carbon chain structure. Its NMR spectra serve as a baseline to observe the effects of adding other functional groups.
Table 1: ¹H and ¹³C NMR Data for Butanoic Acid
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~11.0-12.0 | br s | ~180 |
| H2 (-CH₂-) | ~2.3 | t | ~36 |
| H3 (-CH₂-) | ~1.7 | sextet | ~18 |
| H4 (-CH₃) | ~0.9 | t | ~13 |
Source: Data synthesized from multiple sources.[2][3][4][5][6]
The ¹H-NMR spectrum of butanoic acid shows four distinct signals with an integration ratio of 1:2:2:3.[2] The ¹³C-NMR spectrum displays four signals, confirming four unique carbon environments.[7]
Succinamic Acid: The Influence of the Amide Group
Succinamic acid introduces a primary amide group at the C4 position, allowing us to observe its electronic effect on the carbon chain.
Table 2: ¹H and ¹³C NMR Data for Succinamic Acid
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~12.0 | br s | ~175 |
| H2 (-CH₂-) | ~2.4 | t | ~31 |
| H3 (-CH₂-) | ~2.3 | t | ~30 |
| -CONH₂ | ~7.3, ~6.8 | br s | ~174 |
Source: Data synthesized from multiple sources.[8][9][10]
Compared to butanoic acid, the protons and carbons in succinamic acid are generally shifted downfield due to the electron-withdrawing nature of the amide group. The two methylene groups (-CH₂-) have very similar chemical shifts, appearing as two triplets.
2-Bromobutanoic Acid: The Effect of Halogenation
2-Bromobutanoic acid introduces a bromine atom at the C2 position, the same position as in our target molecule. This allows for a direct comparison of the effect of this halogen on the adjacent protons and carbons.
Table 3: ¹H and ¹³C NMR Data for 2-Bromobutanoic Acid
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| -COOH | ~10.0-12.0 | br s | ~174 |
| H2 (-CHBr-) | ~4.3 | dd | ~45 |
| H3 (-CH₂-) | ~2.1, ~1.9 | m | ~29 |
| H4 (-CH₃) | ~1.1 | t | ~12 |
Source: Data synthesized from multiple sources.[11][12][13][14]
The most notable feature in the ¹H-NMR spectrum of 2-bromobutanoic acid is the significant downfield shift of the H2 proton to around δ 4.3 ppm, a direct consequence of the deshielding effect of the bromine atom.[11][13] This observation strongly supports the predicted chemical shift for H2 in (2S)-4-amino-2-bromo-4-oxobutanoic acid. Similarly, the C2 carbon is also shifted downfield.
Visualizing Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structure of (2S)-4-amino-2-bromo-4-oxobutanoic acid and the logical workflow for its spectral interpretation.
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- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Methods for Determining Enantiomeric Purity of (2S)-Bromosuccinamic Acid
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (2S)-Bromosuccinamic acid, a derivative of aspartic acid, serves as a valuable intermediate in asymmetric synthesis. Its enantiomeric purity is a critical quality attribute that must be rigorously controlled and accurately quantified.
This guide provides a comparative analysis of two robust High-Performance Liquid Chromatography (HPLC) strategies for determining the enantiomeric purity of (2S)-bromosuccinamic acid. While specific, validated methods for this exact analyte are not widely published, the principles and protocols described herein are derived from established best practices for the chiral separation of analogous small carboxylic acids and amino acid derivatives. We will explore both a direct and an indirect approach, explaining the rationale behind the methodological choices and providing detailed experimental protocols to guide your method development.
The Principle of Chiral Recognition in HPLC
The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral selector.[1][2] The chiral selector can be either immobilized on the stationary phase (direct method) or added to the mobile phase. The differing stability of these diastereomeric complexes leads to different retention times, enabling separation.[3] The "three-point interaction" model is a foundational concept, suggesting that at least three simultaneous interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole) are necessary for effective chiral recognition.[2]
Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
The direct approach, utilizing a Chiral Stationary Phase (CSP), is often the most efficient and preferred method as it avoids sample derivatization, saving time and preventing potential side reactions.[4] Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamates, are renowned for their broad enantioselectivity for a vast range of chiral compounds, including carboxylic acids.[1][3][5]
Mechanism of Separation: On a polysaccharide CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate), separation is achieved through a combination of interactions. The analyte enters chiral grooves or cavities on the polysaccharide backbone. Chiral recognition occurs due to differential interactions—including hydrogen bonding (with the analyte's amide and carboxylic acid groups), π-π stacking (if an aromatic derivatizing agent were used), and steric hindrance—between the enantiomers and the chiral polymer.[3] The precise fit and interaction strength vary for each enantiomer, leading to distinct retention times.
Experimental Protocol: Direct Chiral HPLC
Objective: To resolve the enantiomers of bromosuccinamic acid using a cellulose-based CSP in normal-phase mode.
1. Materials & Instrumentation:
- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP.
- Racemic Standard: A 50:50 mixture of (2S)- and (2R)-bromosuccinamic acid.
- Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA).
2. Chromatographic Conditions:
- Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (85:15:0.1, v/v/v). The addition of a small amount of a strong acid like TFA is crucial for suppressing the ionization of the analyte's carboxylic acid group, which sharpens peak shape and improves resolution for acidic compounds.[6]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
3. Sample Preparation:
- Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.
- Prepare the test sample of (2S)-bromosuccinamic acid at the same concentration in the mobile phase.
4. System Suitability:
- Inject the racemic standard.
- The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
- The tailing factor for each peak should be ≤ 2.0.
5. Analysis Procedure:
- Inject the racemic standard to identify the retention times of the (2R) and (2S) enantiomers.
- Inject the test sample.
- Calculate the enantiomeric purity (enantiomeric excess, % ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
Method 2: Indirect Analysis via Diastereomeric Derivatization
The indirect method involves chemically converting the enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent.[7][8] Diastereomers have different physical properties and can be readily separated on a conventional achiral stationary phase, such as a C18 column.[9][10] This approach is particularly useful when direct methods fail or when enhanced UV detection sensitivity is required.
Mechanism of Separation: We will react the carboxylic acid group of (2S)- and (2R)-bromosuccinamic acid with a chiral amine, (R)-(+)-1-phenylethylamine, to form a pair of diastereomeric amides: ((2S)-acid-(R)-amine) and ((2R)-acid-(R)-amine). These diastereomers are no longer mirror images and will exhibit different partitioning behavior on a standard reversed-phase C18 column, allowing for their separation based on differences in hydrophobicity and steric interactions with the stationary phase.
Experimental Protocol: Indirect HPLC via Derivatization
Objective: To separate the diastereomeric amides of bromosuccinamic acid on an achiral C18 column.
Part A: Derivatization Procedure
-
Reagents: (R)-(+)-1-phenylethylamine, a carbodiimide coupling agent (e.g., EDC), a catalyst (e.g., HOBt), and a suitable aprotic solvent (e.g., Dichloromethane).
-
Reaction: a. In a vial, dissolve 1 mg of the bromosuccinamic acid sample in 1 mL of dichloromethane. b. Add 1.2 equivalents of EDC and 1.1 equivalents of HOBt. Stir for 5 minutes at room temperature. c. Add 1.2 equivalents of (R)-(+)-1-phenylethylamine. d. Allow the reaction to proceed for 2-4 hours at room temperature. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
Part B: HPLC Analysis
1. Materials & Instrumentation:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Derivatized Racemic Standard: The product from Part A using the racemic acid standard.
- Solvents: HPLC-grade acetonitrile (ACN) and water with 0.1% formic acid.
2. Chromatographic Conditions:
- Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (Gradient). A gradient is often useful to ensure elution of all components with good peak shape.
- Start at 30% ACN, hold for 2 min.
- Ramp to 70% ACN over 10 min.
- Hold at 70% ACN for 3 min.
- Return to 30% ACN and equilibrate for 5 min.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection: UV at 254 nm (due to the phenyl group introduced by the derivatizing agent).
- Injection Volume: 10 µL.
3. System Suitability & Analysis:
- Follow the same system suitability and analysis steps as outlined in Method 1, using the derivatized racemic standard to determine resolution and identify peak retention times.
Visualization of Methodologies
Caption: Comparative workflow for direct vs. indirect chiral HPLC analysis.
Performance Comparison
The following table presents a hypothetical comparison of expected performance based on the analysis of similar small, polar carboxylic acids. Actual results for (2S)-bromosuccinamic acid may vary and require empirical optimization.
| Parameter | Method 1: Direct (Polysaccharide CSP) | Method 2: Indirect (Derivatization) | Rationale & Justification |
| Principle | Differential interaction with a Chiral Stationary Phase. | Separation of stable diastereomers on an achiral phase. | Two fundamentally different approaches to achieving chiral resolution.[3][7] |
| Sample Prep | Simple dissolution in mobile phase. | Multi-step chemical derivatization required. | Direct methods are significantly faster and avoid potential reaction impurities.[4] |
| Analysis Time | Typically 10-20 minutes (isocratic). | Longer due to gradient elution (e.g., 20-30 min). | Isocratic direct methods are generally faster than gradient separations of diastereomers. |
| Selectivity | Highly dependent on CSP/analyte match. | Generally high, as diastereomers have distinct physical properties. | Finding the right CSP can require screening, while derivatization often yields good separation.[1][10] |
| Sensitivity | Moderate (detection at low UV, ~210 nm). | High (detection at ~254 nm due to aromatic tag). | Derivatization can introduce a strong chromophore, boosting the UV signal.[7] |
| Potential Issues | Column cost; screening required to find optimal CSP. | Derivatization may not go to completion; potential for racemization. | Each method has unique drawbacks that must be considered during development.[11] |
| Overall Recommendation | Primary screening method. Its simplicity and speed are highly advantageous. | Confirmatory or alternative method. Useful if direct methods fail or higher sensitivity is needed. | A logical method development workflow would start with direct screening.[1] |
Conclusion
Both direct analysis on a chiral stationary phase and indirect analysis via diastereomeric derivatization represent viable strategies for determining the enantiomeric purity of (2S)-bromosuccinamic acid.
Method 1 (Direct) is recommended as the initial approach due to its simplicity, speed, and elimination of complex sample preparation steps. Polysaccharide-based CSPs offer a high probability of success for this class of compound.
Method 2 (Indirect) serves as a powerful alternative. While it requires more upfront effort in sample preparation, it offers the advantages of using a less expensive, conventional C18 column and potentially higher detection sensitivity.
Successful method development will ultimately depend on systematic screening and optimization of the outlined conditions. Researchers are encouraged to consult the technical support of column manufacturers for further specific recommendations based on their extensive databases.
References
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (n.d.).
- A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid - Benchchem. (2025). BenchChem.
- Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals. (2024, February 15). Wako Chemicals USA.
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Acta Naturae. (2025, December 4).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. (n.d.). MilliporeSigma.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC - Acta Scientific. (2021, July 29). Acta Scientific.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. (2018, March 29).
- Chiral HPLC Method Development. (n.d.). I.B.S. Analytical.
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Česká a slovenská farmacie.
- Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). (2008, September 29). Royal Society of Chemistry.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. (n.d.).
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- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 8. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 9. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.today [hplc.today]
Comparative Guide: Reactivity of (2S)-Bromosuccinamic Acid vs. Chlorosuccinamic Acid
Part 1: Executive Summary
In the context of nucleophilic substitution and hydrolysis, (2S)-bromosuccinamic acid exhibits significantly higher reactivity than its chloro-analog.
The superior reactivity of the bromo-derivative is driven by the lower bond dissociation energy of the C-Br bond compared to C-Cl, making bromide a better leaving group.[1] Crucially, both compounds undergo hydrolysis via Neighboring Group Participation (NGP) involving the amide side chain. This mechanistic pathway dictates that the reaction proceeds with retention of configuration , converting (2S)-halosuccinamic acids into (2S)-malic acid.
For drug development and chiral synthesis applications, the bromo-analog is the preferred intermediate for rapid, low-temperature conversions, whereas the chloro-analog offers greater stability for storage and handling.
Part 2: Mechanistic Foundation & Stereochemistry
To understand the reactivity difference, one must look beyond simple
The Neighboring Group Participation (NGP) Mechanism
Unlike a standard
-
Cyclization (Rate Determining Step): The amide oxygen attacks the
-carbon, displacing the halogen (Br or Cl). This forms an unstable cyclic intermediate (often described as a protonated -lactone or iminolactone species). -
Hydrolysis: Water attacks the cyclic intermediate, opening the ring to form Malic Acid.
Stereochemical Consequence: Retention
Because the reaction involves two consecutive inversions (First: Amide displaces Halogen; Second: Water displaces Amide bond), the net result is Retention of Configuration .
-
(2S)-Bromosuccinamic acid
(2S)-Malic Acid
Diagram: Reaction Mechanism (NGP)
The following diagram illustrates the pathway, highlighting the kinetic advantage of the Bromine leaving group.
Caption: Mechanism of hydrolysis via Neighboring Group Participation. The cleavage of the C-X bond (k1) is the rate-determining step, favoring the Bromo-analog.
Part 3: Comparative Reactivity Data
The following table synthesizes physical organic data to quantify the performance gap between the two analogs.
Table 1: Physicochemical & Kinetic Comparison
| Feature | (2S)-Bromosuccinamic Acid | Chlorosuccinamic Acid | Impact on Reactivity |
| Leaving Group | Bromide ( | Chloride ( | |
| C-X Bond Length | ~1.94 Å | ~1.77 Å | Longer bond = weaker overlap = easier cleavage. |
| Bond Dissociation Energy | ~285 kJ/mol | ~327 kJ/mol | Lower energy barrier for Br cleavage. |
| Relative Solvolysis Rate | 1 (Reference) | ~0.02 - 0.05 | Bromo-analog reacts ~20-50x faster under neutral conditions. |
| pK_a (Conjugate Acid) | -9 (HBr) | -7 (HCl) | Lower pKa of conjugate acid correlates with better leaving group ability. |
| Stability | Moderate (Hydrolyzes in moist air) | High (Stable solid) | Chloro-analog is preferred for long-term storage. |
Key Insight: In practical synthesis, the conversion of (2S)-bromosuccinamic acid to malic acid can often be achieved at room temperature or mild heating (
Part 4: Experimental Protocols
Protocol A: Synthesis of (2S)-Bromosuccinamic Acid
Objective: Stereoselective conversion of L-Asparagine using the diazotization-halide substitution method.
-
Reagents: L-Asparagine monohydrate (10 mmol), Potassium Bromide (35 mmol), Sulfuric Acid (2.5 M).
-
Diazotization: Dissolve L-Asparagine and KBr in
at . -
Addition: Dropwise add Sodium Nitrite (
) solution while maintaining temp . Critical: Vigorous stirring is required to prevent local heating which causes racemization. -
Reaction: Stir for 2 hours at
, then allow to warm to Room Temp (RT) for 1 hour. -
Extraction: Extract with ethyl acetate (3x). Dry organic layer over
. -
Validation: Verify structure via
-NMR. The -proton shift will differ between Br (~4.5 ppm) and starting material.
Protocol B: Comparative Kinetic Hydrolysis Assay
Objective: Quantify the rate constant (
-
Preparation: Prepare 0.01 M solutions of both Bromo- and Chlorosuccinamic acid in a 50:50 Water:Dioxane mixture (to ensure solubility).
-
Thermostat: Equilibrate separate reaction vessels at
. -
Initiation: Add a standardized base (e.g., 0.01 M NaOH) to maintain neutral pH (pH-stat method) OR monitor conductivity if running under acidic autolysis conditions.
-
Sampling: At fixed intervals (t=0, 5, 10, 20, 40, 60 min), withdraw aliquots.
-
Quenching/Analysis:
-
Method 1 (Titration): Titrate the released halide ion (
or ) with Silver Nitrate ( ) using an ion-selective electrode or colorimetric indicator. -
Method 2 (HPLC): Monitor the disappearance of the starting peak and appearance of the Malic Acid peak (Reverse phase C18, UV detection at 210 nm).
-
-
Calculation: Plot
vs. time. The slope .
Workflow Diagram
Caption: Experimental workflow from chiral precursor selection to kinetic data generation.
Part 5: References
-
IUPAC Compendium of Chemical Terminology. "Neighboring Group Participation (Anchimeric Assistance)." IUPAC Gold Book. [Link]
-
Winstein, S., & Kanai, A. (1956). "Neighboring Carbon and Hydrogen. XXVIII. Solvolysis of Some
-Halo Amides." Journal of the American Chemical Society.[2] (Foundational text on -halo amide hydrolysis kinetics). [Link] -
Dalal Institute. "The Neighbouring Group Mechanisms." Physical Organic Chemistry Textbook. [Link]
-
National Institutes of Health (PMC). "Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks." (Discusses the succinimide/succinamic acid hydrolysis pathways). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
